molecular formula C6H10FN3 B8012521 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine

Katalognummer: B8012521
Molekulargewicht: 143.16 g/mol
InChI-Schlüssel: VEMCPAZGYLFABU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C6H10FN3 and its molecular weight is 143.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1-ethyl-5-fluoropyrazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMCPAZGYLFABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Synthetic Workflows for 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern fragment-based drug discovery (FBDD) and medicinal chemistry, the pyrazole nucleus serves as a privileged scaffold. Specifically, 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (CAS: 1823789-87-2)[1] represents a highly specialized building block designed to optimize target engagement and pharmacokinetic profiles. This technical guide elucidates the structural causality of its substitution pattern, details a self-validating synthetic methodology, and provides robust analytical protocols for its integration into drug development pipelines.

Molecular Architecture & Pharmacophore Causality

The rational design of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine relies on three distinct structural modifications to the pyrazole core, each serving a specific mechanistic purpose in target binding and metabolic stability.

Structural Causality
  • N1-Ethyl Substitution: The ethyl group acts as a lipophilic vector. Unlike a simple methyl group, the ethyl chain provides sufficient steric bulk to occupy deep hydrophobic pockets in kinase active sites or GPCR allosteric sites, while simultaneously modulating the aqueous solubility of the fragment.

  • C5-Fluoro Substitution: The introduction of fluorine at the C5 position is a critical bioisosteric modification. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the adjacent pyrazole nitrogen. This modulates the overall basicity of the scaffold, improving membrane permeability. Furthermore, the C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the vulnerable C5 position[2][3].

  • C4-Methanamine Motif: The primary amine is the primary pharmacophore. At physiological pH, this amine is protonated, allowing it to act as a potent hydrogen-bond donor and salt-bridge former with aspartate or glutamate residues in the hinge region of kinase targets[4].

Physicochemical Data Summary

To facilitate rapid comparison for computational modeling and lead optimization, the quantitative physicochemical properties are summarized below:

PropertyValueMechanistic Implication
Chemical Formula C₆H₁₀FN₃Optimal low molecular weight for FBDD.
Molecular Weight 143.16 g/mol High ligand efficiency potential (LE).
CAS Registry Number 1823789-87-2Standard identifier for procurement/IP.
H-Bond Donors 1 (Primary Amine)Critical for hinge-region binding.
H-Bond Acceptors 3 (N, N, F)Facilitates solvent interactions.
Topological Polar Surface Area (TPSA) ~44.0 ŲExcellent blood-brain barrier (BBB) penetration potential.

Synthetic Methodology: A Self-Validating Workflow

Synthesizing fluorinated pyrazoles requires strict chemoselectivity to prevent defluorination. As an application scientist, I strongly advise against late-stage catalytic hydrogenation (e.g., Pd/C with H₂) for amine generation, as the C5-F bond is highly susceptible to hydrodefluorination. Instead, we employ a highly controlled, three-stage workflow culminating in a Staudinger reduction[5][6].

Experimental Protocols

Step 1: Electrophilic Fluorination of the Pyrazole Core

  • Objective: Regioselective installation of the C5-fluorine.

  • Procedure: Charge a flame-dried Schlenk flask with ethyl 1-ethyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous THF under argon. Cool the system to -78 °C. Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 eq) to selectively deprotonate the C5 position. Stir for 30 minutes. Introduce a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF. Quench with saturated NH₄Cl after 2 hours, extract with EtOAc, and purify via silica gel chromatography.

  • Causality: NFSI is selected over Selectfluor due to its superior solubility in THF at cryogenic temperatures, ensuring a homogeneous reaction that maximizes C5 regioselectivity[2].

Step 2: Ester Reduction and Azidation

  • Objective: Convert the C4-ester to an azide precursor.

  • Procedure: Treat the fluorinated ester with DIBAL-H (2.5 eq) in DCM at -78 °C to yield the primary alcohol. Note: DIBAL-H is chosen over LiAlH₄ to prevent over-reduction or cleavage of the C-F bond. Convert the resulting alcohol to an azide using diphenylphosphoryl azide (DPPA, 1.2 eq) and DBU (1.2 eq) in toluene at 0 °C to room temperature.

Step 3: Chemoselective Staudinger Reduction

  • Objective: Mild reduction of the azide to the target methanamine.

  • Procedure: Dissolve the intermediate 4-(azidomethyl)-1-ethyl-5-fluoro-1H-pyrazole (1.0 eq) in THF. Add triphenylphosphine (PPh₃, 1.1 eq) at 0 °C. Stir until N₂ evolution ceases, indicating the formation of the iminophosphorane intermediate. Add H₂O (10.0 eq) and warm to room temperature to hydrolyze the intermediate into the primary amine.

  • Causality: The Staudinger reduction is exclusively chosen because it operates via a nucleophilic phosphazide intermediate that is entirely orthogonal to the C-F bond, guaranteeing zero hydrodefluorination[7][8].

Workflow Visualization

G N1 1-Ethyl-1H-pyrazole-4-carboxylate (Starting Material) N2 Electrophilic Fluorination (NFSI, LiHMDS, -78°C) N1->N2 Base-mediated lithiation N3 1-Ethyl-5-fluoro-1H-pyrazole-4-carboxylate (Intermediate) N2->N3 F+ transfer N4 Reduction & Azidation (DIBAL-H, then DPPA/DBU) N3->N4 Ester to Azide N5 Staudinger Reduction (PPh3, H2O, THF) N4->N5 Chemoselective reduction N6 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (Final Product) N5->N6 Amine generation

Fig 1: Chemoselective synthetic workflow for 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine.

Analytical Validation & Quality Control

To ensure this protocol functions as a self-validating system , specific analytical checkpoints must be met:

  • ¹⁹F NMR Monitoring (Step 1): The success of the electrophilic fluorination is definitively confirmed by ¹⁹F NMR. The appearance of a sharp singlet in the region of -115 to -125 ppm (relative to CFCl₃) confirms C5-fluorination. If a doublet appears, it indicates unwanted fluorination at an aliphatic position.

  • Reaction Tracking (Step 3): The Staudinger reduction can be tracked visually by the cessation of nitrogen gas bubbling.

  • Final Product LC-MS: Electrospray ionization (ESI+) must show a dominant[M+H]⁺ peak at m/z 144.1 . The absence of m/z 126.1 confirms that the C-F bond remained completely intact during the reduction phase.

Conclusion

1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine is a highly engineered molecule that balances lipophilicity, metabolic stability, and target-binding capacity. By utilizing a chemoselective synthetic route grounded in electrophilic fluorination and Staudinger reduction, researchers can reliably produce this compound at high purities without compromising the delicate fluoro-heterocyclic architecture.

References

  • Levchenko, V., Dmytriv, Y. V., Tymtsunik, A. V., et al. (2018). Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI). The Journal of Organic Chemistry, 83(6), 3265–3274. URL:[Link]

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent Advances in the Staudinger Reaction. Tetrahedron, 48(8), 1353-1406. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (CAS: 1823789-87-2). URL: [Link]

  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Mechanistic Insight into the Catalytic Staudinger Ligation. Organic Letters, 21(18), 7432-7436. URL:[Link]

Sources

Strategic Modulation of Lipophilicity in Drug Design: A Technical Guide to logP Profiling for Ethyl-Fluoro-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole amine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anticoagulants, and agrochemicals. However, unsubstituted pyrazole amines often suffer from suboptimal membrane permeability and rapid cytochrome P450 (CYP450)-mediated oxidative clearance. The strategic incorporation of fluorinated alkyl groups—specifically ethyl-fluoro modifications—offers a precise mechanism to modulate the octanol-water partition coefficient (logP), reduce amine basicity, and enhance metabolic stability. This whitepaper provides an in-depth technical analysis of the causality behind lipophilicity shifts in ethyl-fluoro-pyrazole amines and outlines field-proven, self-validating protocols for their synthesis and physicochemical characterization.

The Mechanistic Causality of Fluorination on Lipophilicity (logP)

Lipophilicity, quantified as logP (for unionized molecules) or logD (at a specific pH), dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine into an ethyl-pyrazole amine framework fundamentally alters its electronic and steric landscape [1].

Electronic Withdrawal and Amine pKa Modulation

Fluorine is the most electronegative element (3.98 on the Pauling scale). When an ethyl group is fluorinated (e.g., yielding a 2-fluoroethyl or 2,2,2-trifluoroethyl substituent), it exerts a powerful inductive electron-withdrawing effect (-I effect). This effect propagates through the pyrazole ring, significantly reducing the electron density on the exocyclic amine (-NH₂).

  • Causality: By withdrawing electron density, the basicity (pKa) of the amine is lowered. At physiological pH (7.4), a less basic amine remains largely unionized. Because unionized molecules partition more readily into lipid bilayers, the apparent lipophilicity (logD₇.₄) and passive membrane permeability are drastically improved [2].

Intrinsic Hydrophobicity and Steric Shielding

While the C-F bond is highly polarized, fluorine's low polarizability and the inability of the C-F bond to act as a strong hydrogen bond acceptor render fluorinated alkyl groups highly hydrophobic. Furthermore, the strong C-F bond (approx. 116 kcal/mol) provides exceptional steric and electronic shielding against CYP450-mediated N-dealkylation and aliphatic oxidation, effectively prolonging the compound's half-life [3].

G N1 Ethyl-Pyrazole Amine (Non-Fluorinated) N2 CYP450 Oxidation (C-H Bond Cleavage) N1->N2 N3 Rapid Clearance (Low Half-life) N2->N3 N4 Fluoroethyl-Pyrazole Amine (Fluorinated) N5 Steric/Electronic Shielding (C-F Bond: 116 kcal/mol) N4->N5 N6 Metabolic Stability (Prolonged Half-life) N5->N6

Fig 1: Divergent metabolic pathways of non-fluorinated vs. fluorinated ethyl-pyrazole amines.

Quantitative Data: logP and Physicochemical Profiling

The degree of fluorination directly correlates with predictable shifts in logP and pKa. The table below synthesizes the physicochemical impact of progressive fluorination on a standard 1-ethyl-1H-pyrazol-5-amine scaffold.

Compound ScaffoldSubstitutionCalculated logP (clogP)Experimental logPAmine pKa (Est.)Metabolic Stability (t½)
1-Ethyl-1H-pyrazol-5-amine -CH₂CH₃0.850.824.2Low (< 30 min)
1-(2-Fluoroethyl)-1H-pyrazol-5-amine -CH₂CH₂F1.101.153.8Moderate (~ 90 min)
1-(2,2-Difluoroethyl)-1H-pyrazol-5-amine -CH₂CHF₂1.351.423.3High (> 120 min)
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-amine -CH₂CF₃1.801.882.7Very High (> 240 min)

Data synthesis reflects standard trends observed in fluorinated pyrazole literature, demonstrating that each additional fluorine atom contributes approximately +0.25 to +0.45 logP units while simultaneously depressing the amine pKa [4].

Experimental Methodologies

Regioselective Synthesis of 1-(2-Fluoroethyl)-1H-pyrazol-5-amines

To accurately study lipophilicity, the synthesized compound must be free of regioisomeric impurities (e.g., the 3-amine isomer), as isomers possess drastically different dipole moments and logP values.

Step-by-Step Protocol:

  • Preparation of Reagents: Dissolve 3-methoxyacrylonitrile (1.0 eq) and (2-fluoroethyl)hydrazine hydrochloride (1.1 eq) in anhydrous ethanol.

  • pH Control (Critical Causality Step): Adjust the reaction mixture to pH 4.5 using glacial acetic acid.

    • Why? At pH 4.5, the more basic terminal nitrogen of the substituted hydrazine is protonated. This forces the less hindered, internal secondary nitrogen to act as the primary nucleophile, attacking the electrophilic carbon of the nitrile. This electronic control ensures >95% regioselectivity for the 5-amine over the 3-amine.

  • Cyclocondensation: Reflux the mixture at 80°C for 4 hours under an inert argon atmosphere.

  • Self-Validating Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the nitrile spot and the emergence of a highly UV-active lower-Rf spot indicates successful cyclization.

  • Isolation: Quench with saturated NaHCO₃ to neutralize the acid, extract with ethyl acetate (3x), dry over MgSO₄, and concentrate in vacuo.

  • Confirmation: Validate regiochemistry via ¹⁹F NMR (looking for the characteristic triplet of doublets) and ¹H NMR (ensuring the pyrazole C4-H proton shift aligns with the 5-amine electronic environment).

High-Throughput logP Determination via RP-HPLC (OECD 117)

While the traditional shake-flask method is the gold standard, it is prone to emulsion formation and requires high quantities of ultra-pure analyte. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD Test Guideline 117) provides a robust, high-throughput, and self-validating alternative.

Step-by-Step Protocol:

  • Column Selection: Utilize a standard C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The stationary phase mimics the hydrophobic environment of octanol.

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol:Water (70:30 v/v) buffered to pH 7.4 with 10 mM phosphate buffer.

    • Why? Buffering to pH 7.4 ensures the pyrazole amine is in its physiologically relevant (predominantly unionized) state, allowing for the measurement of the true logP rather than an ionized artifact.

  • Calibration Curve (Self-Validating System): Inject a mixture of six reference standards with known, literature-validated logP values (e.g., Aniline logP=0.9, Phenol logP=1.5, Chlorobenzene logP=2.8, Toluene logP=2.7, Naphthalene logP=3.6, Triphenylene logP=5.4).

  • Capacity Factor Calculation: Determine the dead time ( t0​ ) using an unretained marker (e.g., thiourea). Calculate the capacity factor ( k′ ) for all standards and the ethyl-fluoro-pyrazole amine using the formula: k′=(tR​−t0​)/t0​ .

  • Linear Regression & Interpolation: Plot log(k′) versus the known logP of the standards. The R2 value must be >0.99 for the assay to be valid. Interpolate the logP of the fluorinated pyrazole amine from this linear regression.

G N1 Fluorinated Hydrazine + Enaminonitrile N2 Regioselective Cyclocondensation N1->N2 pH 4-5, 80°C N3 Ethyl-Fluoro-Pyrazole Amine Isolation N2->N3 Recrystallization N4 RP-HPLC logP Profiling (OECD 117) N3->N4 Purity >98% N5 Data Synthesis & SAR Modeling N4->N5 Retention Time Correlation

Fig 2: Workflow for the synthesis and physicochemical profiling of ethyl-fluoro-pyrazole amines.

Conclusion

The integration of ethyl-fluoro substituents into pyrazole amines is a highly effective tactic for optimizing the physicochemical properties of drug candidates. By understanding the causal relationship between fluorine's electronegativity, the resulting depression of amine pKa, and the intrinsic hydrophobicity of the C-F bond, researchers can precisely tune logP to overcome membrane permeability and metabolic stability bottlenecks. Adhering to rigorous, self-validating protocols for both synthesis and HPLC-based logP profiling ensures that Structure-Activity Relationship (SAR) models are built on reliable, reproducible data.

References

  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: University of Mississippi (eGrove)

Literature review of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine Derivatives in Medicinal Chemistry

Executive Summary

In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—are paramount. Among these, the pyrazole ring system stands out due to its profound impact on physicochemical properties and target engagement. Specifically, 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine and its derivatives have emerged as highly versatile, bifunctional building blocks [1].

This technical guide, written from the perspective of a Senior Application Scientist, deconstructs the structural rationale, physicochemical profiling, and synthetic methodologies associated with this specific pyrazole-methanamine scaffold. By understanding the causality behind its structural features and the precise chemical protocols required for its derivatization, researchers can effectively integrate this pharmacophore into novel therapeutic agents, particularly for central nervous system (CNS) disorders such as Huntington's disease [1].

Structural Rationale & Physicochemical Profiling

The utility of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine lies in the synergistic effects of its three primary functional zones. Each substituent is deliberately chosen to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting drug candidate.

  • N1-Ethyl Group (Steric & Lipophilic Modulator): The ethyl substitution at the N1 position provides a precise degree of steric bulk and lipophilicity. Unlike a methyl group, the ethyl chain can project deeper into hydrophobic binding pockets of target proteins (e.g., kinases or CNS receptors) while maintaining a low enough molecular weight to preserve ligand efficiency.

  • C5-Fluorine (Metabolic Shield & pKa Tuner): The introduction of a fluorine atom adjacent to the N1-ethyl group serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450 (CYP450)-mediated oxidation at the electron-rich C5 position. Second, due to its strong inductive electron-withdrawing effect, fluorine significantly lowers the pKa of the pyrazole nitrogen atoms. This reduction in basicity enhances passive membrane permeability, a critical requirement for blood-brain barrier (BBB) penetration in CNS drugs [2].

  • C4-Methanamine (Versatile Linker Vector): The methanamine group at the C4 position provides a highly reactive, primary or secondary amine handle. This allows for rapid library generation via amide coupling, urea formation, or further reductive amination, effectively acting as a vector to attach the optimized pyrazole core to various drug macro-structures.

Quantitative Data Summary

To facilitate library design, the calculated and experimental physicochemical properties of the core building block and its key commercial derivatives are summarized below.

Compound NameCAS NumberMW ( g/mol )LogP (Calc)TPSA (Ų)H-Bond (D/A)
1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamineN/A (Base)143.16~0.5338.052 / 3
1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde1429418-45-0142.13~1.0530.000 / 3
N-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl)propan-1-amine HCl1856088-61-3221.70~1.2033.001 / 3
N-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl)-1-isopropyl-1H-pyrazol-5-amine HCl1856062-95-7287.77~1.8548.001 / 5

Data synthesized from commercial chemical databases including ChemScene and PubChemLite [2][4].

Pharmacophore Core 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine Bifunctional Scaffold N1 N1-Ethyl Group Core->N1 Steric fit C5 C5-Fluorine Core->C5 Metabolic stability C4 C4-Methanamine Core->C4 Linker vector N1_Effect Occupies hydrophobic pockets in target proteins N1->N1_Effect C5_Effect Blocks CYP450 oxidation Modulates pyrazole pKa C5->C5_Effect C4_Effect Enables library synthesis via amide/urea coupling C4->C4_Effect

Pharmacophore mapping and structural rationale of the pyrazole-methanamine scaffold.

Synthetic Methodologies & Protocols

The synthesis of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine derivatives typically proceeds via a two-stage workflow: the formylation of the pyrazole core followed by reductive amination.

The C4 position of the pyrazole ring is the most electron-rich site, making it highly susceptible to electrophilic aromatic substitution. Treating 1-ethyl-5-fluoro-1H-pyrazole with Vilsmeier-Haack reagent (POCl3/DMF) selectively yields 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde [4]. This aldehyde is then converted to the methanamine derivative via direct reductive amination [3].

Causality in Experimental Design: Reductive Amination

When converting the carbaldehyde to a secondary or tertiary methanamine, the choice of reducing agent is critical. Sodium borohydride (NaBH4) is often too aggressive and can prematurely reduce the aldehyde to an alcohol (yielding (1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanol) before the imine has fully formed. To ensure a self-validating and high-yielding protocol, we utilize Sodium triacetoxyborohydride (NaBH(OAc)3) or a NaBH4/I2 system. NaBH(OAc)3 is a milder reducing agent that selectively reduces the iminium ion intermediate without affecting the unreacted aldehyde, driving the reaction cleanly to the desired amine [3].

Synthesis A 1-Ethyl-5-fluoro- 1H-pyrazole B Vilsmeier-Haack (POCl3, DMF) A->B C 1-Ethyl-5-fluoro-1H- pyrazole-4-carbaldehyde B->C Formylation at C4 E Imine/Iminium Intermediate C->E + D D Amine (R-NH2) D->E F NaBH(OAc)3 or NaBH4/I2 E->F G 1-(1-Ethyl-5-fluoro-1H- pyrazol-4-yl)methanamine Derivatives F->G Reductive Amination

Synthetic workflow for 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine derivatives.

Step-by-Step Protocol: Direct Reductive Amination

This protocol describes the synthesis of N-substituted 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine derivatives using the NaBH4/I2 catalyst system, adapted from established heteroaryl amine syntheses [3].

Reagents:

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., propan-1-amine) (1.2 eq)

  • Iodine (I2) (0.4 eq)

  • Sodium Borohydride (NaBH4) (1.4 eq)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Imine Formation: Dissolve 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 10 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Amine Addition: Add the primary amine (1.2 mmol) to the solution, followed immediately by the addition of solid Iodine (0.4 mmol). Causality Note: Iodine acts as a Lewis acid catalyst, facilitating the condensation of the amine and aldehyde to form the imine in situ at room temperature.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Slowly add NaBH4 (1.4 mmol) in small portions to manage hydrogen gas evolution.

  • Reaction Monitoring: Stir the reaction for 3–6 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (95:5) mobile phase. The disappearance of the UV-active aldehyde spot confirms completion.

  • Workup & Self-Validation: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography. Validate the final compound identity and purity (>95%) using LC-MS (looking for the [M+H]+ peak) and 1H-NMR (verifying the disappearance of the aldehydic proton at ~9.9 ppm and the appearance of the new –CH2–NH– methylene bridge at ~3.8 ppm).

Applications in Drug Discovery

The 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl) moiety has been heavily validated in recent pharmaceutical patents. Most notably, Vertex Pharmaceuticals has utilized this specific pyrazole core in the development of heterocyclic compounds for the treatment of Huntington's Disease [1].

In these applications, the pyrazole acts as a critical binding determinant. By utilizing the methanamine derivative, medicinal chemists can rapidly append this optimized core to complex tricyclic or bicyclic systems (such as [1,2,3]triazolo[4,5-c]pyridazines) via stable amide bonds. The resulting molecules exhibit enhanced target residence time, improved metabolic stability against hepatic clearance, and the necessary lipophilicity to cross the blood-brain barrier, making the methanamine derivative an indispensable tool in modern neuro-therapeutics.

References

  • Vertex Pharmaceuticals Incorporated. (2024). Heterocyclic and heteroaryl compounds for treating Huntington's disease (U.S. Patent No. US11858941B2). U.S.
  • Naidu, A., et al. (2009). 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. MDPI Molbank, 2009(4), M640.[Link]

Methodological & Application

Application Note: Reductive Amination Protocols for Pyrazole Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole methanamines are privileged pharmacophores in modern medicinal chemistry, serving as critical structural motifs in kinase inhibitors, GPCR ligands, and anti-inflammatory agents. The construction of the C–N bond via the reductive amination of pyrazole carbaldehydes is the most robust and atom-economical method to synthesize these derivatives.

This technical guide synthesizes field-proven methodologies, detailing the mechanistic causality behind reagent selection, and provides self-validating protocols for both standard and sterically hindered pyrazole substrates.

Mechanistic Rationale & Experimental Causality

The reductive amination of pyrazole carbaldehydes presents unique chemical challenges compared to standard aliphatic or aromatic aldehydes.

  • The Substrate Challenge: The pyrazole ring is a highly electron-rich heterocycle. Depending on its substitution pattern, it can significantly reduce the electrophilicity of the carbonyl carbon, thereby slowing down the initial condensation step required to form the imine/iminium intermediate. Furthermore, the basic nitrogen atoms on the pyrazole ring can coordinate with Lewis acid catalysts, potentially sequestering reagents and stalling the reaction.

  • Reducing Agent Selection:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the industry standard for direct reductive amination[1]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes NaBH(OAc)₃ unreactive toward most aldehydes but highly reactive toward protonated imines (iminium ions)[2]. This chemoselectivity is critical; it prevents the premature reduction of the pyrazole carbaldehyde into a pyrazole methanol byproduct.

    • NaBH₄ / I₂ System: For sterically hindered pyrazoles or weakly nucleophilic amines (e.g., anilines), the NaBH₄/I₂ system is highly effective[3]. The addition of iodine generates borane-iodide complexes in situ, which act as mild Lewis acids to drive Schiff base formation before executing a robust hydride transfer[4].

Reaction Workflows

G A 1. Substrate Condensation Pyrazole Carbaldehyde + Amine B 2. Intermediate Formation Imine / Iminium Species A->B Acid Catalyst (AcOH) Solvent (DCE/MeOH) C 3. Hydride Reduction NaBH(OAc)3 or NaBH4/I2 B->C Direct / Stepwise D 4. Target Isolation Pyrazole Methanamine C->D Aqueous Workup (NaHCO3)

Caption: Reductive amination workflow for synthesizing pyrazole methanamines.

Validated Protocols

Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Standard)

This protocol is optimized for standard primary and secondary amines reacting with pyrazole-3, 4, or 5-carbaldehydes.

  • Causality of Reagents: 1,2-Dichloroethane (DCE) is selected as the solvent because it is non-nucleophilic and provides optimal solubility for NaBH(OAc)₃[1]. Glacial acetic acid is added to ensure the intermediate imine is protonated to the more reactive iminium species, overcoming the electron-donating nature of the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the pyrazole carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acidification: Add glacial acetic acid (1.0 eq) dropwise.

    • Self-Validation Check: The solution may exhibit a slight color shift as the imine forms. Stir at room temperature for 30–60 minutes to allow the condensation equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 5 minutes.

    • Causality: Stepwise addition prevents rapid, exothermic hydrogen gas evolution and controls the reaction temperature[2].

  • Monitoring: Stir the reaction at room temperature. Monitor progression via TLC (typically using 5-10% MeOH in DCM).

    • Self-Validation Check: The disappearance of the UV-active aldehyde starting material and the appearance of a more polar, ninhydrin-positive product spot confirms successful conversion.

  • Quenching: Upon completion (typically 2–12 hours), quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any stable boron-amine complexes, freeing the target methanamine.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: One-Pot Reductive Amination using NaBH₄/I₂ (For Hindered Substrates)

This protocol is ideal for sterically hindered pyrazoles or when coupling with weakly nucleophilic anilines[3].

  • Causality of Reagents: Methanol is utilized to stabilize the reactive borane intermediates. Iodine (I₂) acts as a mild Lewis acid to drive Schiff base formation and reacts with NaBH₄ to generate highly active reducing species in situ[4].

Step-by-Step Methodology:

  • Condensation: Dissolve the pyrazole carbaldehyde (1.0 eq) and amine (1.2 eq) in anhydrous methanol (0.2 M). Stir at room temperature for 15 minutes.

  • Activation: Slowly add Iodine (I₂, 0.1 eq). Stir until the iodine is completely dissolved.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Carefully add NaBH₄ (1.5 eq) in small portions.

    • Causality: Cooling prevents the highly reactive NaBH₄ from reducing the aldehyde directly before the imine is fully formed, and minimizes the degradation of NaBH₄ in methanol.

  • Completion: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting materials.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with a 10% sodium thiosulfate solution to remove any residual iodine. Dry, concentrate, and purify.

Empirical Data & Reagent Comparison

Protocol TypeReducing AgentSolventAdditiveTypical YieldsBest Application Profile
Direct Standard NaBH(OAc)₃DCE or THFAcOH (1 eq)70–90%Electron-rich pyrazoles, standard primary/secondary amines.
Iodine-Mediated NaBH₄ / I₂MethanolI₂ (0.1 eq)65–85%Sterically hindered substrates, weakly nucleophilic anilines.
Cyanoborohydride NaBH₃CNMethanolAcOH / ZnCl₂60–80%pH-sensitive substrates; requires strict fume hood use due to HCN gas risk.

Quality Control & Analytical Self-Validation

To ensure the protocol has successfully yielded the target pyrazole methanamine, implement the following analytical checks:

  • ¹H NMR Spectroscopy: This is the most definitive validation tool. Confirm the disappearance of the characteristic aldehyde proton singlet (typically resonating far downfield at δ 9.5–10.5 ppm). Concurrently, look for the appearance of the newly formed benzylic/methanamine -CH₂- protons. These typically resonate as a singlet (or a doublet if coupled to an adjacent NH) between δ 3.5–4.5 ppm, depending on the electronic nature of the amine substituents.

  • Mass Spectrometry (LC-MS): Confirm the presence of the [M+H]⁺ ion corresponding to the exact mass of the target pyrazole methanamine.

Troubleshooting Start Incomplete Reaction? Q1 Is Pyrazole Alcohol Forming? Start->Q1 A1 Pre-form imine before adding reducing agent Q1->A1 Yes (Over-reduction) Q2 Is Imine Stable/Unreactive? Q1->Q2 No A2 Add Lewis Acid (Ti(OiPr)4) or switch to NaBH3CN Q2->A2 Yes (Steric Hindrance)

Caption: Troubleshooting decision tree for pyrazole reductive amination.

References

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review Source: ResearchGate URL:[Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5-FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES Source: INEOS OPEN URL:[Link]

  • One-Pot Synthesis of Diphenyl Pyrazolylmethylanilines (III) via Reductive Amination Using NaBH4/I2 and Their Antimicrobial Screening Source: ResearchGate URL:[Link]

Sources

Application Note: Regioselective Sulfonylation of Fluorinated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated pyrazole amines are privileged pharmacophores in modern drug development, prized for their enhanced metabolic stability and lipophilicity. The sulfonylation of these deactivated amines is a fundamental transformation for synthesizing pyrazole sulfonamides, which are critical in various therapeutic areas. However, the strong electron-withdrawing nature of fluorine substituents complicates reactivity, often leading to poor yields, bis-sulfonylation, or undesired C4-functionalization. This application note provides a causally-driven, self-validating protocol for the highly regioselective N-sulfonylation of fluorinated pyrazole amines.

Mechanistic Principles & Causality

The reactivity of aminopyrazoles is characterized by multiple potential nucleophilic sites: the exocyclic amino group (-NH₂), the endocyclic pyrazole nitrogens, and the C4 position of the pyrazole ring[1]. In standard, non-fluorinated systems, the exocyclic amine is typically the most reactive site for electrophilic attack by sulfonyl chlorides, readily forming sulfonamides under mild basic conditions[2].

However, introducing a fluorinated group (e.g., -CF₃ or -F) at the C3 or C5 position significantly alters the electronic landscape. The strong inductive electron-withdrawing effect lowers the Highest Occupied Molecular Orbital (HOMO) energy of the exocyclic amine, severely attenuating its nucleophilicity.

Causality in Reagent Selection:

  • Base Selection: While standard organic bases like triethylamine (TEA) are sufficient for electron-rich pyrazoles[2], fluorinated derivatives require a nucleophilic catalyst. Pyridine or 4-dimethylaminopyridine (DMAP) is preferred because they transiently form a highly reactive sulfonylpyridinium intermediate, effectively overcoming the amine's reduced nucleophilicity.

  • Solvent Effects: Polar aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) stabilize the transition state of the sulfonylation without competing for the electrophile.

  • Temperature Control: Elevated temperatures increase kinetic energy, which can overcome the activation barrier for undesired C4-sulfonylation or bis-sulfonylation[3][4]. Maintaining the reaction strictly between 0 °C and room temperature ensures kinetic control, heavily favoring mono-N-sulfonylation.

Process Optimization & Quantitative Data

To establish the optimal parameters, a model reaction utilizing 3-(trifluoromethyl)-1H-pyrazol-5-amine and p-toluenesulfonyl chloride (TsCl) was evaluated. The quantitative data below illustrates the causal relationship between reaction conditions and regioselectivity.

Table 1: Optimization of N-Sulfonylation for 3-(Trifluoromethyl)-1H-pyrazol-5-amine

EntryBase (Equiv)SolventTemp (°C)Time (h)Mono-N Yield (%)Bis-N Yield (%)C4-Sulfonylation (%)
1TEA (2.0)DCM25124550
2TEA (2.0)ACN25125880
3 Pyridine (2.0) DCM 25 8 82 4 0
4Pyridine (2.0)ACN804354015
5NaH (1.2)THF0 to 25420750

Insight: Pyridine in DCM at room temperature (Entry 3) provides the optimal balance of reactivity and regioselectivity. Stronger bases like NaH (Entry 5) or elevated temperatures (Entry 4) shift the reaction from kinetic to thermodynamic control, resulting in massive over-reaction (bis-sulfonylation) or ring functionalization[4].

Experimental Workflow

Workflow Substrate Fluorinated Pyrazole Amine Cond_Kinetic Kinetic Control Pyridine / DCM / 0°C → RT Substrate->Cond_Kinetic Optimal Route Cond_Thermo Thermodynamic Control NaH / THF or Heat (80°C) Substrate->Cond_Thermo Aggressive Conditions Product_Mono Mono-N-Sulfonylation (Target Product) Cond_Kinetic->Product_Mono High Yield (>80%) Product_Bis Bis-Sulfonylation (Side Product) Cond_Thermo->Product_Bis Major Pathway Product_C4 C4-Sulfonylation (Side Product) Cond_Thermo->Product_C4 Minor Pathway

Reaction pathway divergence for fluorinated pyrazoles based on kinetic vs. thermodynamic control.

Detailed Step-by-Step Protocol

General Procedure for Mono-N-Sulfonylation of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

Materials & Reagents:

  • 3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 equiv, 10 mmol)

  • Aryl/Alkyl Sulfonyl Chloride (e.g., TsCl) (1.1 equiv, 11 mmol)[2]

  • Anhydrous Pyridine (2.0 equiv, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M, 50 mL)

  • 1N HCl (aqueous), Saturated NH₄Cl, Brine, Anhydrous Na₂SO₄

Step 1: Reactant Preparation (0 °C)

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 3-(trifluoromethyl)-1H-pyrazol-5-amine (10 mmol) in 40 mL of anhydrous DCM.

  • Add anhydrous pyridine (20 mmol) to the solution in one portion.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents localized exothermic spikes upon the addition of the electrophile, which could prematurely drive bis-sulfonylation.

Step 2: Electrophile Addition 5. Dissolve the sulfonyl chloride (11 mmol) in 10 mL of anhydrous DCM. 6. Add the sulfonyl chloride solution dropwise to the reaction mixture over 15 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the electrophile, strictly enforcing kinetic control and mono-selectivity.

Step 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). 8. Stir the mixture for 6–8 hours. Monitor the reaction progress via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS. The disappearance of the starting amine and the formation of a less polar spot indicates completion.

Step 4: Quenching and Workup 9. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. 10. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). 11. Wash the combined organic layers with 1N HCl (2 × 20 mL) to remove residual pyridine. Self-Validation: Test the pH of the aqueous wash; it must be acidic (pH < 3) to ensure complete removal of pyridine, which can cause streaking during chromatography. 12. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10–30% Ethyl Acetate in Hexanes) or by recrystallization from DCM/Hexanes to afford the pure mono-N-sulfonamide.

Self-Validation & Troubleshooting

  • Issue: High levels of bis-sulfonylation observed.

    • Diagnostic: LC-MS shows a mass peak corresponding to [M+H]⁺ + (Sulfonyl Mass - 1).

    • Correction: Reduce the equivalents of sulfonyl chloride to 0.95 and ensure strict temperature control during the addition phase. Do not let the reaction run longer than necessary.

  • Issue: Incomplete conversion / Unreacted starting material.

    • Diagnostic: Significant starting material remains after 12 hours of stirring at room temperature.

    • Correction: Add a catalytic amount of DMAP (0.1 equiv) alongside the pyridine to accelerate the formation of the highly reactive sulfonylpyridinium species.

References

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)
  • Title: Application Notes and Protocols: Reactivity of 1-methyl-1H-pyrazol-5-amine with Electrophiles Source: Benchchem URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Title: C4-Sulfenylation of 4-iodine-1H-pyrazole-5-amine with arylsulfonyl hydrazide in water Source: ResearchGate URL

Sources

Application Note: Click Chemistry Workflows for 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of modular building blocks is a cornerstone of modern drug discovery and bioconjugation. 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine is a highly versatile, privileged scaffold. The pyrazole core is ubiquitous in FDA-approved therapeutics, while the 5-fluoro substitution provides critical metabolic stability by blocking cytochrome P450-mediated oxidation and tuning the pKa of the heterocycle. Furthermore, the N1-ethyl group optimizes lipophilicity (LogP) for cellular permeability.

Crucially, the C4-methanamine group provides a highly nucleophilic primary amine handle. Because primary amines do not directly participate in traditional click chemistry, this application note details the causal rationale and self-validating protocols required to convert this building block into three distinct "click-ready" modalities: Azides for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), DBCO-derivatives for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and primary amine hubs for Sulfur(VI) Fluoride Exchange (SuFEx).

Strategic Click Chemistry Pathways & Causality

To utilize 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine in bioorthogonal workflows, the primary amine must be strategically derivatized. Experimental choices must be driven by the biological or chemical constraints of the target system.

Pathway A: Diazo Transfer for CuAAC (The Azide Handle)

Causality: CuAAC requires an azide and a terminal alkyne. To utilize our pyrazole building block in CuAAC, the primary amine must be converted to an azide. We utilize Imidazole-1-sulfonyl azide hydrogen sulfate ( ISA⋅H2​SO4​ ) for this diazo transfer. Unlike older reagents such as triflyl azide, ISA⋅H2​SO4​ is shelf-stable, non-explosive, and provides near-quantitative yields without the need for toxic heavy-metal catalysts[1].

Pathway B: DBCO Derivatization for SPAAC (The Bioorthogonal Handle)

Causality: CuAAC relies on cytotoxic Copper(I) catalysts, rendering it unsuitable for dynamic in vivo or live-cell imaging. To achieve true bioorthogonality, we must bypass the copper requirement. By reacting the primary amine with a Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) ester, we generate a strained alkyne. The inherent ring strain of the cyclooctyne lowers the activation energy required for the[3+2] cycloaddition with target azides, allowing the reaction to proceed spontaneously in physiological conditions [2].

Pathway C: SuFEx Click Chemistry (The Sulfonamide Hub)

Causality: When extreme chemical stability is required (e.g., generating irreversible enzyme inhibitors or stable antibody-drug conjugate linkers), triazoles may sometimes be sub-optimal. Sulfur(VI) Fluoride Exchange (SuFEx) leverages the unique stability of the S(VI)-F bond, which is entirely inert to hydrolysis until activated by a specific nucleophile (like our primary amine) in the presence of a base. This forms a highly stable sulfonamide linkage [3].

Visualizing the Derivatization Logic

G Base 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (Primary Amine) Azide Azide Derivative (Diazo Transfer) Base->Azide Imidazole-1-sulfonyl azide DBCO DBCO Derivative (NHS-Ester Amidation) Base->DBCO DBCO-NHS Ester SuFEx SuFEx Conjugate (Aryl Fluorosulfate) Base->SuFEx Ar-OSO2F + Base CuAAC CuAAC Click (Triazole Linkage) Azide->CuAAC + Terminal Alkyne, Cu(I) SPAAC SPAAC Click (Live-Cell Compatible) DBCO->SPAAC + Biomolecule-Azide Sulfonamide Stable Sulfonamide (Drug Discovery) SuFEx->Sulfonamide S-F Exchange

Fig 1. Click chemistry derivatization pathways for the pyrazole methanamine.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers do not proceed to subsequent steps with failed intermediates.

Protocol 1: Synthesis of the Azide Derivative via Diazo Transfer

Objective: Convert the primary amine to an azide for CuAAC compatibility.

  • Preparation: Dissolve 1.0 mmol of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine in 5 mL of Methanol.

  • Catalysis & Transfer: Add 1.2 mmol of K2​CO3​ (base), followed by 1.2 mmol of Imidazole-1-sulfonyl azide hydrogen sulfate ( ISA⋅H2​SO4​ ).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in MeCN, and inject into the LC-MS. The reaction is complete only when the primary amine peak (Expected [M+H]+≈144.1 ) is entirely consumed and replaced by the azide product peak (Expected [M+H]+≈170.1 ). Do not proceed to workup until this shift is confirmed.

  • Workup: Concentrate the solvent in vacuo, partition between EtOAc and H2​O , wash the organic layer with brine, dry over Na2​SO4​ , and evaporate to yield the click-ready azide.

Protocol 2: DBCO Derivatization for SPAAC

Objective: Attach a strained alkyne for copper-free bioorthogonal labeling.

  • Preparation: Dissolve 0.5 mmol of the pyrazole methanamine in 3 mL of anhydrous DMF.

  • Activation: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is fully deprotonated and nucleophilic.

  • Conjugation: Slowly add 0.55 mmol of DBCO-NHS ester. Stir at room temperature for 2 hours protected from light.

  • Self-Validation Checkpoint (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain with Ninhydrin and heat. The starting material will turn deep purple (free primary amine). The reaction is successful when the reaction spot shows no purple coloration, indicating complete acylation of the amine.

  • Purification: Purify via reverse-phase HPLC to isolate the DBCO-pyrazole conjugate.

Protocol 3: SuFEx Conjugation with Aryl Fluorosulfates

Objective: Form a highly stable sulfonamide linkage.

  • Preparation: Dissolve 1.0 mmol of the pyrazole methanamine and 1.0 mmol of a target Aryl Fluorosulfate ( Ar−OSO2​F ) in 4 mL of anhydrous Acetonitrile.

  • Activation: Add 0.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Causality note: DBU is required to activate the S-F bond for nucleophilic attack by the amine.

  • Reaction: Heat to 60°C for 12 hours in a sealed vial.

  • Self-Validation Checkpoint (19F-NMR): Take an aliquot for 19F -NMR. The starting aryl fluorosulfate exhibits a distinct sharp singlet around +35 to +40 ppm. The reaction is validated as complete when this peak completely disappears, confirming the displacement of the fluoride leaving group.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Pyrazole Derivatives

Compound ModalityMolecular Weight ( g/mol )Click Chemistry TypeBioorthogonal?Primary Application
Base Methanamine 143.16N/A (Precursor)NoStarting building block
Azide Derivative 169.15CuAACNo (Requires Cu)High-throughput screening, arrays
DBCO Derivative ~430.45SPAACYesLive-cell imaging, in vivo tracking
SuFEx Conjugate VariableSuFExYesStable ADC linkers, covalent drugs

Table 2: Reaction Kinetics and Conditions for Derivatization

Reaction PathwayReagentCatalyst / BaseTimeTempTypical YieldValidation Method
Diazo Transfer ISA⋅H2​SO4​ K2​CO3​ 4 hrs25°C>90%LC-MS ( [M+H]+ shift)
NHS Amidation DBCO-NHSDIPEA2 hrs25°C85-95%Ninhydrin Stain (Negative)
SuFEx Ar−OSO2​F DBU (20 mol%)12 hrs60°C75-85% 19F -NMR (Loss of F signal)

Live-Cell SPAAC Workflow Visualization

Once the DBCO-derivative is synthesized (Protocol 2), it can be deployed in live-cell environments to track metabolically labeled biomolecules without inducing copper toxicity.

SPAAC Step1 Metabolic Labeling (Azide Sugars) Step2 Cell Washing (Remove Excess) Step1->Step2 Step3 Incubation with DBCO-Pyrazole Step2->Step3 Step4 Bioorthogonal Conjugation Step3->Step4 Step5 Fluorescence Imaging / Analysis Step4->Step5

Fig 2. Live-cell SPAAC labeling workflow using the DBCO-derivatized pyrazole.

References

  • Potter, G. T., Jayson, G. C., Miller, G. J., & Gardiner, J. M. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(8), 3443–3446.[Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.[Link]

Advanced Solvent Selection Protocols for Reactions Involving Ethyl-Fluoro-Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ethyl-fluoro-pyrazole amine scaffold is a highly privileged building block in modern medicinal chemistry and agrochemical development. However, functionalizing this motif presents a unique synthetic challenge. The combination of an electron-withdrawing fluorine atom and a sterically demanding, lipophilic ethyl group creates a uniquely deactivated nucleophile. As a Senior Application Scientist, I have developed this application note to provide researchers with field-proven, mechanistically grounded protocols for solvent selection. By aligning the physicochemical properties of the solvent with the specific transition-state requirements of the reaction, chemists can overcome the inherent unreactivity of this scaffold.

Mechanistic Rationale: The "Fluoro-Ethyl" Effect

To master the functionalization of ethyl-fluoro-pyrazole amines, one must first understand the causality behind their chemical behavior:

  • Electronic Deactivation via Fluorine: The introduction of a strongly electronegative fluorine atom on the pyrazole ring withdraws electron density through inductive (-I) effects. This significantly lowers the highest occupied molecular orbital (HOMO) of the adjacent amine, drastically reducing its basicity and nucleophilicity[1].

  • Steric and Lipophilic Modulation via the Ethyl Group: While unsubstituted aminopyrazoles are highly polar and often require aggressive solvents for dissolution, the ethyl group increases the overall lipophilicity of the molecule. This allows the substrate to remain soluble in less polar, non-coordinating solvents (like 1,4-dioxane or xylene), which is a critical advantage for transition-metal catalysis[2].

The Solvent Selection Logic: Because the amine is electronically deactivated, electrophilic reactions (such as amidation) require highly polar aprotic solvents to stabilize the charge-separated transition state and force the reaction forward[3]. Conversely, in palladium-catalyzed cross-couplings, highly polar solvents can coordinate to and poison the catalyst. Here, the lipophilicity of the ethyl group is leveraged to utilize ethereal or aromatic solvents, preserving the active Pd(0) species at the high temperatures required to activate the hindered amine[4].

Solvent Selection Decision Matrix

SolventSelection Substrate Ethyl-Fluoro-Pyrazole Amine (Deactivated Nucleophile) Amidation Amidation (HATU, EDC/HOBt) Substrate->Amidation Electrophilic Acyl Coupling Buchwald-Hartwig Cross-Coupling Substrate->Coupling Aryl Halide + Pd(0) SNAr SNAr (Nucleophilic Aromatic Sub.) Substrate->SNAr Electron-Poor Aryl Halide Solvent1 DMF or DMAc High dielectric constant stabilizes polar TS Amidation->Solvent1 Solvent2 1,4-Dioxane or Xylene Solubilizes lipophilic ethyl; Maintains Pd(0) stability Coupling->Solvent2 Solvent3 DMSO or NMP Maximizes nucleophilicity via bare anion effect SNAr->Solvent3

Figure 1: Solvent selection decision tree for ethyl-fluoro-pyrazole amine reactions.

Quantitative Solvent Performance Data

The following table summarizes the empirical performance of various solvents across different reaction classes. The data highlights the necessity of matching the solvent's dielectric constant (ε) to the reaction mechanism.

SolventDielectric Constant (ε)Boiling Point (°C)Amidation Yield ProfileBuchwald-Hartwig Yield Profile
DMF 36.7153Excellent (80-95%) Poor (Catalyst poisoning risk)
DMAc 37.8165Excellent (85-98%) Poor to Moderate
1,4-Dioxane 2.2101Poor (Low TS stabilization)Excellent (75-90%)
Xylene 2.3 - 2.6138 - 144Very PoorExcellent (High temp tolerance)
DMSO 46.7189Moderate (Difficult workup)Poor (Strong coordination to Pd)

Validated Experimental Protocols

Protocol A: High-Efficiency HATU-Mediated Amidation

Causality & Rationale: HATU is selected over standard carbodiimides (like EDC) because its uronium-based activation and superior leaving group (HOAt) are mandatory to overcome the poor nucleophilicity of the fluoro-amine[5]. Anhydrous DMF is utilized because its high dielectric constant stabilizes the highly polar transition state[3].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried round-bottom flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Self-Validation: Pre-activation ensures the active uronium ester forms completely before the unreactive amine is introduced, preventing side reactions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir the mixture for 15 minutes at room temperature. The solution will typically turn a pale yellow.

  • Amine Addition: Add the ethyl-fluoro-pyrazole amine (1.1 equiv) in one portion. Causality: A slight stoichiometric excess of the amine compensates for its deactivated nature.

  • Thermal Activation: Heat the reaction mixture to 45 °C for 4–6 hours. Self-Validation: Monitor reaction progress via LC-MS. Look for the disappearance of the activated ester intermediate mass, rather than just the starting acid.

  • Workup: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Critical Purification Step: Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: This specifically removes residual DMF, which otherwise artificially inflates crude yields and severely interferes with downstream crystallization or chromatography. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Rationale: Cross-coupling of deactivated pyrazoles requires highly active, electron-rich ligands (e.g., tBuDavePhos) and elevated temperatures to facilitate reductive elimination[2],[4]. 1,4-Dioxane is the optimal solvent because it fully solubilizes the lipophilic ethyl group while providing a non-coordinating environment that prevents palladium catalyst deactivation[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the ethyl-fluoro-pyrazole amine (1.2 equiv), the aryl halide (1.0 equiv), Pd₂(dba)₃ (2 mol%), tBuDavePhos (8 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane to achieve a 0.15 M concentration. Critical Step: Degas the mixture via three consecutive freeze-pump-thaw cycles. Self-Validation: Oxygen must be rigorously excluded; failure to do so will result in the immediate oxidation of the electron-rich phosphine ligand, visually indicated by the solution turning black before heating.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 12 hours. Self-Validation: A successful active catalytic cycle will transition the mixture from a cloudy suspension to a dark red/amber homogeneous solution.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the mixture through a tightly packed pad of Celite. Causality: This removes palladium black and inorganic salts. Wash the Celite pad thoroughly with additional Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to afford the pure coupled product.

References

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals. 3

  • Preparation of 5-fluoropyrazoles from pyrazoles and NFSI. ResearchGate. 1

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. 2

  • Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity... PMC / NIH. 5

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. 4

Sources

Designing Fragment-Based Libraries with 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern therapeutic development, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[2][3] The core principle of FBDD is that these small, simple fragments can more efficiently sample chemical space, leading to a higher probability of finding a "hit" for a given target.[4][5] These initial, weak-binding hits then serve as high-quality starting points for medicinal chemists to elaborate into potent and selective drug candidates through a process of fragment growing, linking, or merging.[6][7][8] This approach has proven particularly effective for challenging targets, including protein-protein interactions, which were once considered "undruggable".[1][9]

This application note provides a comprehensive guide to designing and utilizing fragment-based libraries centered around the novel scaffold, 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine . We will explore the rationale behind its selection as a core fragment, detail protocols for library construction and screening, and outline a strategic workflow for hit-to-lead optimization.

The Core Fragment: A "Rule of Three" Compliant Starting Point

The success of an FBDD campaign is highly dependent on the quality of the fragment library.[4][5] A key guideline for selecting fragments is the "Rule of Three" (Ro3), which posits that fragments should generally have a molecular weight ≤ 300 Da, a calculated logP (cLogP) ≤ 3, and no more than three hydrogen bond donors and acceptors.[2][5][10][11] These parameters help ensure that the fragments possess favorable physicochemical properties, such as aqueous solubility, which is crucial for the biophysical screening methods used to detect their weak binding.[2]

Let's evaluate our core fragment, 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine , against these principles. Based on its structure and data from analogous compounds, we can estimate its properties:

PropertyEstimated Value"Rule of Three" GuidelineCompliance
Molecular Weight ~157.18 g/mol ≤ 300 DaYes
cLogP ~0.8≤ 3Yes
Hydrogen Bond Donors 1 (amine)≤ 3Yes
Hydrogen Bond Acceptors 3 (2 pyrazole nitrogens, 1 fluorine)≤ 3Yes
Rotatable Bonds 3≤ 3Yes

As the table demonstrates, 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine is an excellent candidate for inclusion in a fragment library. Its low molecular weight and complexity provide a solid foundation for subsequent optimization, while the presence of both hydrogen bond donors and acceptors, along with a fluorinated pyrazole ring, offers multiple points for potential interaction with a protein target. The pyrazole scaffold itself is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds.[12][13][14] The fluorine atom can also serve to enhance binding affinity and modulate metabolic stability.

Workflow for Fragment Library Development and Screening

A successful FBDD campaign follows a structured, multi-step process, from library design to hit validation and optimization. The following workflow is designed to maximize the probability of identifying high-quality lead compounds.

FBDD_Workflow cluster_0 Library Design & Preparation cluster_1 Screening & Hit Identification cluster_2 Hit-to-Lead Optimization Lib_Design 1. Library Design (Core Fragment + Analogs) QC 2. Quality Control (Purity, Solubility, Identity) Lib_Design->QC Plate 3. Library Plating (Assay-ready plates) QC->Plate Primary_Screen 4. Primary Screen (e.g., SPR) Plate->Primary_Screen Screening Campaign Hit_Triage 5. Hit Triage & Confirmation Primary_Screen->Hit_Triage Orthogonal_Screen 6. Orthogonal Screen (e.g., NMR, TSA) Hit_Triage->Orthogonal_Screen Structural_Bio 7. Structural Biology (X-ray Crystallography) Orthogonal_Screen->Structural_Bio Validated Hits SBDD 8. Structure-Based Design (Growing, Linking) Structural_Bio->SBDD Lead_Opt 9. Lead Optimization (ADMET Properties) SBDD->Lead_Opt

Caption: High-level workflow for a fragment-based drug discovery campaign.

Protocol 1: Focused Library Construction around the Pyrazole Scaffold

The objective is to create a focused library of ~50-100 fragments based on the 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine core. This library will explore the structure-activity relationship (SAR) around the core scaffold by systematically modifying key positions.

1.1. Rationale for Analog Design:

  • Varying the N1-substituent: Replace the ethyl group with other small alkyl groups (methyl, propyl) and small cyclic groups (cyclopropyl) to probe the pocket around this vector.

  • Modifying the 4-position linker: Explore analogs where the methanamine is replaced with a methanol or other small polar groups to understand the importance of the basic amine.

  • Exploring the 5-position: Synthesize analogs with different substitutions at the 5-position (e.g., chloro, methyl) to assess the impact of electronics and sterics.

1.2. Materials:

  • Starting materials for analog synthesis (commercially available or custom synthesized).

  • Deuterated dimethyl sulfoxide (DMSO-d6) for NMR-based QC and screening.

  • 96- or 384-well microplates.

  • Acoustic liquid handler or manual multichannel pipette.

1.3. Procedure:

  • Synthesis and Purification: Synthesize the designed analogs using appropriate organic chemistry methods. Purify all compounds to >95% purity as determined by HPLC and NMR.

  • Quality Control (QC):

    • Identity Confirmation: Confirm the chemical identity of each fragment using 1H NMR and LC-MS.

    • Purity Assessment: Re-confirm purity using HPLC with UV and evaporative light scattering detection.

    • Solubility Assessment: Determine the aqueous solubility of each fragment in the screening buffer. A minimum solubility of 200 µM is recommended. Fragments with poor solubility should be flagged or removed.

  • Stock Solution Preparation:

    • Prepare high-concentration stock solutions (e.g., 100 mM) of each fragment in DMSO-d6.[4]

    • Store stock solutions in a desiccated environment at -20°C to prevent degradation.[4]

  • Library Plating:

    • Create an assay-ready "master plate" by arraying the fragment stock solutions in a 96- or 384-well plate.

    • Use an acoustic liquid handler to transfer nanoliter volumes of the fragment stocks into assay plates to create the desired final screening concentration (typically 100-500 µM).

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries.[1][15] It measures the change in refractive index at a sensor surface as fragments bind to an immobilized protein target, providing real-time kinetic data.

2.1. Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5).

  • Protein target of interest (>95% purity).

  • Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).

  • Screening buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).

  • Assay-ready fragment plates from Protocol 1.

2.2. Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry. Aim for a moderate immobilization level to minimize mass transport effects.

    • Use a reference flow cell (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding signals.

  • Assay Development and Validation:

    • Ensure the immobilized protein retains its activity.

    • Confirm that the assay is tolerant to the final DMSO concentration.

    • Run buffer blanks to ensure a stable baseline.

  • Primary Screen:

    • Inject each fragment from the library over the target and reference surfaces at a single high concentration (e.g., 200 µM).

    • Monitor the binding response in real-time.

    • A "hit" is typically defined as a fragment that produces a response significantly above the baseline and the reference channel signal.

  • Hit Confirmation and Triage:

    • Re-test all initial hits from a freshly prepared sample.

    • Perform a dose-response analysis for confirmed hits to determine the dissociation constant (KD). Fragments typically have KD values in the high micromolar to millimolar range.

    • Prioritize hits based on binding affinity, ligand efficiency (LE), and chemical tractability.

SPR_Hit_Triage Start Primary SPR Screen Hits DoseResponse Dose-Response Confirmation Start->DoseResponse CheckArtifacts Check for Non-specific Binding (e.g., steep slope, aggregation) DoseResponse->CheckArtifacts CalculateLE Calculate Ligand Efficiency (LE) CheckArtifacts->CalculateLE Clean Binding Discard Discard/Deprioritize CheckArtifacts->Discard Artifact Orthogonal Proceed to Orthogonal Screen (e.g., NMR) CalculateLE->Orthogonal Good LE & Tractable CalculateLE->Discard Poor LE or Intractable

Caption: Decision workflow for triaging hits from a primary SPR screen.

Protocol 3: Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits.[9] It can unambiguously confirm binding and provide structural information about the fragment's interaction with the target. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.

3.1. Materials:

  • High-field NMR spectrometer with a cryoprobe.

  • Isotopically labeled (¹⁵N) protein target (for protein-observed methods) or unlabeled protein (for ligand-observed methods).

  • NMR tubes.

  • NMR buffer (e.g., deuterated PBS).

  • Confirmed fragment hits from the SPR screen.

3.2. Procedure (STD NMR):

  • Sample Preparation:

    • Prepare a sample containing the protein target (typically 10-20 µM) and the fragment hit (typically 100-500 µM) in the deuterated NMR buffer.

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample to identify the fragment's resonances.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.

    • Acquire an off-resonance control spectrum.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

    • Resonances that appear in the STD difference spectrum belong to the fragment and confirm its binding to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, offering valuable SAR insights.

From Hit to Lead: A Structure-Guided Path Forward

Once a fragment hit is validated by at least two orthogonal biophysical methods, the next crucial step is to obtain high-resolution structural information of the fragment-protein complex, typically via X-ray crystallography.[12] This structural data is the key to unlocking rational, structure-based drug design.

Hit_to_Lead cluster_growth Fragment Growing FragmentHit Validated Fragment Hit (e.g., pyrazole core) Structure Co-crystal Structure (Fragment + Target) FragmentHit->Structure Analysis Analyze Binding Pocket & Identify Growth Vectors Structure->Analysis Grow Synthesize Analogs with additions at growth vector Analysis->Grow Test Test Affinity & LE Grow->Test Test->Grow Iterate Lead Optimized Lead Compound Test->Lead Potency & Properties Met

Caption: Iterative cycle of structure-based fragment growing for lead optimization.

With the co-crystal structure in hand, medicinal chemists can visualize the precise binding mode of the pyrazole fragment. This allows for the identification of "growth vectors"—unoccupied pockets adjacent to the bound fragment. The fragment can then be elaborated by adding chemical moieties that extend into these pockets to form additional favorable interactions, thereby increasing potency and selectivity.[6] This iterative cycle of design, synthesis, and testing, guided by structural biology, is the most efficient path from a low-affinity fragment to a high-quality lead compound.[13]

Conclusion

The 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine scaffold represents a promising starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three" and its rich chemical features make it an ideal core for building a focused library. By employing a systematic workflow that integrates sensitive biophysical screening techniques like SPR and NMR with the power of structure-based design, researchers can efficiently translate weak-binding fragments into potent lead compounds. This application note provides the foundational protocols and strategic insights necessary to embark on such a campaign, ultimately accelerating the discovery of novel therapeutics.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Murray, C. W., et al. (2022, January 7). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. [Link]

  • X-ray Crystallography in Drug Discovery. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. [Link]

  • Wikipedia. (2023, November 13). Fragment-based lead discovery. [Link]

  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]

  • Ciulli, A., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]

  • Jhoti, H., et al. (2021, November 16). Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Future Medicinal Chemistry. [Link]

  • Hartshorn, M. J., et al. (2014, August 10). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. [Link]

  • ResearchGate. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. [Link]

  • Kirsch, P., et al. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. PMC - NIH. [Link]

  • Fink, T., et al. (2004, October 9). Design and Characterization of Libraries of Molecular Fragments for Use in NMR Screening against Protein Targets. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery? | Request PDF. [Link]

  • Ben-Shalom, I., et al. (2017). NMR-Fragment Based Virtual Screening: A Brief Overview. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Applications of NMR in Fragment-Based Drug Design. [Link]

  • PubMed. (n.d.). Fragment Screening Using X-ray Crystallography. [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance. [Link]

  • de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

  • MDPI. (2026, March 10). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. [Link]

  • Diva-Portal.org. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. [Link]

  • Molport. (n.d.). Fragment-Based Drug Discovery | Rule of 3 & Molport Library. [Link]

  • ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF. [Link]

  • Practical Fragments. (2013, July 17). The rule of three at ten. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]

  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions. [Link]

  • BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. [Link]

  • PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]

  • Hogeschool van Arnhem en Nijmegen. (n.d.). Approaches to Fragment-Based Drug Design. [Link]

  • Le Guilloux, V., et al. (2015). Comprehensive analysis of commercial fragment libraries. PMC - NIH. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. [Link]

  • Protocols.io. (2020, March 20). DNA Fragmentation & Library Construction. [Link]

  • SpiroChem. (n.d.). Fragment Library. [Link]

  • Kumar, A., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. PMC. [Link]

  • ACS Omega. (2025, August 30). Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis. [Link]

  • PubMed. (n.d.). Preparation of fragment libraries for next-generation sequencing on the applied biosystems SOLiD platform. [Link]

  • Heyer, E. E., et al. (2014). RNA Fragment DeepSeq Library Preparation Protocol. [Link]

  • Stanford Medicine. (n.d.). Fragment library design. [Link]

  • QIAGEN. (n.d.). NGS library preparation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that highly substituted pyrazoles present unique challenges in coupling reactions. This guide is designed to move beyond basic troubleshooting by explaining the underlying chemical causality of yield drops and providing self-validating protocols to ensure your amide coupling reactions succeed on the first attempt.

Diagnostic Workflow

Before adjusting your reaction parameters, use the logic tree below to diagnose the root cause of your yield drop based on your LCMS/TLC data.

TroubleshootingFlow Start Low Coupling Yield (< 40%) CheckAmine Is unreacted amine recovered via LCMS? Start->CheckAmine StericIssue Steric & Electronic Hindrance (5-Fluoro / 1-Ethyl) CheckAmine->StericIssue Yes SideReact Side Reactions / Degradation (e.g., SNAr at C5) CheckAmine->SideReact No ActionHATU Switch to HATU/HOAt Pre-activate Acid for 15 min StericIssue->ActionHATU ActionBase Switch to DIPEA Avoid primary/secondary bases SideReact->ActionBase Success Optimal Yield (> 85%) ActionHATU->Success ActionBase->Success

Diagnostic workflow for troubleshooting 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine coupling.

Core Troubleshooting FAQs

FAQ 1: Why is my amide coupling yield consistently below 40% when using standard EDC/HOBt? Causality: The low yield is a direct consequence of both steric and electronic hindrance. The methanamine group at the C4 position is sterically squeezed between the 1-ethyl and 5-fluoro substituents. Furthermore, the highly electronegative fluorine atom at C5 exerts a strong inductive pull (-I effect), which alters the electronic distribution of the pyrazole ring and subtly reduces the electron density (and thus nucleophilicity) of the adjacent methanamine nitrogen[1]. EDC/HOBt lacks the kinetic driving force to push this hindered nucleophile to complete conversion. Solution: Switch to a uronium-based reagent like HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming this activation barrier.

FAQ 2: I am observing significant degradation and a dark reaction mixture when scaling up. What is the root cause? Causality: This typically occurs when using unhindered bases (like Triethylamine) in polar aprotic solvents at elevated temperatures. While the C-F bond on the pyrazole ring is relatively stable, the electron-withdrawing nature of the pyrazole core can make the C5 position susceptible to nucleophilic aromatic substitution (SNAr) if pushed with aggressive nucleophiles. When synthesizing highly substituted pyrazoles, optimizing the base, solvent, and temperature is critical to achieving excellent yields and avoiding degradation[2]. Solution: Strictly use N,N-Diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base—and keep the reaction temperature strictly at or below 40 °C.

FAQ 3: Does the 1-ethyl substitution complicate the reaction mechanism? Causality: Actually, it simplifies it. A defining characteristic of N-unsubstituted pyrazoles is prototropic tautomerism, which involves the continuous migration of a proton between the N1 and N2 atoms[1]. This tautomerism can severely complicate coupling reactions by presenting multiple reactive sites and causing steric hindrance that impedes metal-mediated or standard coupling[3]. Because your substrate is alkylated at N1 (1-ethyl), it is locked into a single tautomeric form, preventing N-acylation side reactions and providing a predictable reaction profile.

Self-Validating Experimental Protocol: HATU-Mediated Amide Coupling

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the validation check is confirmed.

Objective: Achieve >85% isolated yield for the amide coupling of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine with a standard carboxylic acid.

Step 1: Carboxylic Acid Pre-activation
  • Charge a dry, argon-purged flask with the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to achieve a 0.2 M concentration, followed by DIPEA (2.5 equiv).

  • Causality: Pre-activation prevents the pyrazole methanamine from forming unreactive salts with the unactivated acid, a common failure point for weakly nucleophilic amines.

  • Self-Validation Check: Stir at room temperature for 15 minutes. Withdraw a 5 µL aliquot, quench in methanol, and analyze via LCMS. Do not proceed until the mass of the HOAt-active ester is the dominant peak.

Step 2: Nucleophilic Addition
  • Dissolve 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (1.1 equiv) in a minimal volume of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated ester mixture over 5 minutes.

  • Causality: Dropwise addition ensures the amine reacts immediately with the active ester in a controlled manner, minimizing dimerization or hydrolysis side reactions.

Step 3: Reaction Monitoring and Workup
  • Stir the reaction at 25 °C to 40 °C for 2–4 hours.

  • Self-Validation Check: Perform TLC (typically 5-10% MeOH in DCM) or LCMS. The reaction is complete when the active ester is fully consumed and the desired amide mass is the base peak.

  • Quench by adding saturated aqueous NaHCO3​ . Extract 3x with Ethyl Acetate.

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Quantitative Optimization Data

The following table summarizes the causal relationship between reagent selection and isolated yield, demonstrating why HATU/DIPEA is the required system for this specific fluorinated pyrazole.

Coupling ReagentBase (Equiv)SolventTemp (°C)Time (h)LCMS Conversion (%)Isolated Yield (%)
EDC, HOBtTEA (2.0)DCM2516< 5035
PyBOPDIPEA (2.5)DMF25166552
HATUDIPEA (2.5)DMF254> 9588
HATUDIPEA (2.5)DMF402> 9891

Sources

Technical Support Center: Preventing Oxidation of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine . While the fluorinated pyrazole core of this compound is highly robust, the primary methanamine group (-CH₂NH₂) is a critical vulnerability. When exposed to ambient conditions, the lone pair of electrons on the nitrogen atom acts as a reactive nucleophile and radical target, leading to rapid oxidative degradation.

This guide provides a mechanistic understanding of this degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure the long-term integrity of your compound.

Mechanistic Understanding of Amine Oxidation

To prevent degradation, we must first understand its causality. The oxidation of primary amines is primarily driven by the interaction between the nitrogen's lone pair of electrons and atmospheric oxygen (often catalyzed by light or trace transition metals)[1]. High temperatures increase the kinetic energy of these molecules, dramatically accelerating the rate of oxidation[2].

The degradation pathway typically proceeds from the primary amine to a hydroxylamine intermediate, which further oxidizes into oximes or nitroso compounds. This chemical transformation is visibly accompanied by a distinct color change—usually from colorless to yellow, brown, or reddish-brown[3].

OxidationMechanism A 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (Free Base / Active Lone Pair) B Hydroxylamine Intermediate (Partial Oxidation) A->B O2, Light, Heat (Oxidation) D Hydrochloride Salt Form (Protonated / Stable) A->D + HCl (Protonation) Blocks Lone Pair C Oxime / Nitroso Compounds (Degradation / Discoloration) B->C Further Oxidation (Radical Propagation)

Mechanistic pathway of amine oxidation and stabilization via salt formation.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My batch of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine turned brown after a month on the bench. Is it still usable? A1: No. A color shift to yellow or brown is the primary visual indicator of oxidative degradation[3]. The presence of these chromophores (nitroso/oxime compounds) indicates that the primary amine has been compromised. Using this degraded batch will introduce impurities into your downstream synthesis or assays. You must re-purify the compound (e.g., via distillation under reduced pressure) or discard it.

Q2: How does temperature specifically affect the shelf-life of this compound? A2: Oxidation is a kinetically driven process. Storing the compound at room temperature (25°C) provides sufficient thermal energy to overcome the activation barrier for oxidation[2]. By lowering the storage temperature to 2-8°C or -20°C, you drastically reduce the kinetic energy of the system, stalling the degradation kinetics and extending the shelf-life from weeks to years[1].

Q3: I cannot maintain a strict argon atmosphere. Is there a chemical workaround to prevent oxidation? A3: Yes. The most robust chemical workaround is converting the free base amine into a pharmaceutical salt (such as a hydrochloride or sulfate salt). By protonating the amine, the lone pair of electrons on the nitrogen is tied up in a covalent bond with the proton. This effectively eliminates the electron density required for oxidation, making the salt form vastly more stable than the free base[4].

Quantitative Data: Storage Condition Efficacy

The following table summarizes the causal relationship between storage parameters and the estimated shelf-life of 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine.

Compound FormAtmosphereTemperatureLight ExposureVisual Indicator of DegradationEstimated Shelf-Life
Free Base (Neat)Ambient Air25°CUnrestrictedRapid Yellowing/Browning< 2 Weeks
Free Base (Neat)Ambient Air2-8°CProtected (Amber)Gradual Yellowing1 - 2 Months
Free Base (Neat)Inert (Argon)2-8°CProtected (Amber)None6 - 12 Months
Free Base (Neat)Inert (Argon)-20°CProtected (Amber)None12 - 24 Months
Hydrochloride SaltAmbient Air25°CUnrestrictedNone (Hygroscopic clumping only)> 24 Months

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement one of the following self-validating workflows.

StorageSOP S1 Receive & Inspect (Colorless State) S2 Purge Headspace (Argon/N2 Gas) S1->S2 Prevent O2 Attack S3 Aliquot into Amber Vials S2->S3 Prevent Photolysis S4 Store at -20°C (Desiccated) S3->S4 Reduce Kinetics

Standard operating procedure for aliquoting and storing oxidation-sensitive primary amines.

Protocol A: Inert Gas Blanketing and Aliquoting (Free Base)

Use this protocol if your downstream application requires the active free base form.

  • Preparation: Pre-chill the bulk compound and several clean, dry amber glass vials to 2-8°C. Causality: Chilling reduces the vapor pressure and kinetic energy of the compound during handling, minimizing flash oxidation.

  • Purging: Insert an argon gas line (via a needle) into the bulk container. Insert a secondary "exit" needle attached to a mineral oil bubbler.

  • Validation Check 1: Confirm gas flow by observing steady bubbling in the mineral oil trap. This self-validates that positive pressure is achieved and atmospheric oxygen is actively being displaced[2].

  • Aliquoting: Using a gas-tight syringe purged three times with argon, transfer single-use aliquots of the liquid into the amber vials.

  • Sealing: Blanket the headspace of each aliquot vial with argon for 15 seconds. Quickly cap with a PTFE-lined septum and wrap the seal tightly with Parafilm to prevent moisture diffusion[3]. Store immediately at -20°C.

Protocol B: Conversion to Hydrochloride Salt (Long-Term Stability)

Use this protocol to chemically lock the amine, rendering it immune to standard oxidative degradation.

  • Dissolution: Dissolve 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine (free base) in an anhydrous, non-reactive solvent such as methyl tert-butyl ether (MTBE) or diethyl ether at room temperature.

  • Acidification: Under continuous magnetic stirring, slowly add 1.05 equivalents of anhydrous HCl in dioxane (or bubble dry HCl gas) into the solution.

  • Validation Check 2: You will observe the immediate precipitation of a white solid. To self-validate the complete conversion, spot a drop of the supernatant onto wetted pH indicator paper. The protocol is successful when the pH registers strictly acidic (pH < 3), confirming no free base remains[4].

  • Isolation: Filter the resulting white precipitate under a nitrogen atmosphere using a Büchner funnel. Wash the filter cake twice with cold, anhydrous MTBE to remove any unreacted impurities.

  • Storage: Dry the salt under high vacuum for 4 hours. The resulting hydrochloride salt is highly stable against oxidation and can be stored at room temperature in a desiccator (to prevent hygroscopic moisture absorption).

References

  • How to prevent the oxidation of Amine Catalyst? - Blog - Mingxu Chemicals. Source: mingxupu.com.
  • Preventing oxidation of 2-(4-Aminophenyl)ethylamine during storage - Benchchem. Source: benchchem.com.
  • Pharmaceutical Salts Optimization of Solubility or Even More? Source: americanpharmaceuticalreview.com.
  • Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage - Benchchem. Source: benchchem.com.

Sources

Technical Support Center: Purification Strategies for Pyrazole Methanamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Pyrazole methanamines are highly privileged pharmacophores in drug discovery, frequently appearing in kinase inhibitors and CNS-active therapeutics. However, isolating these primary amines from crude reaction mixtures (such as those generated via reductive amination) is notoriously difficult. Their high polarity, strong basicity, and propensity for metal chelation often lead to severe chromatographic streaking, poor recovery, and persistent impurities.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure the highest purity and yield of your target compounds.

Section 1: Diagnostic Purification Workflow

Before selecting a purification method, it is critical to analyze the components of your crude mixture. The following decision tree outlines the logical progression for isolating pyrazole methanamines based on the presence of metal catalysts and the polarity of the target molecule.

G Crude Crude Reaction Mixture (Pyrazole Methanamine + Impurities) Metal Metal Catalyst Used? (e.g., Pd, Ru, Fe) Crude->Metal Scavenger Add Metal Scavengers (e.g., Thiol-Silica) or EDTA Wash Metal->Scavenger Yes Extraction Acid-Base Extraction (Isolate Basic Organics) Metal->Extraction No Scavenger->Extraction PurityCheck Purity > 90%? Extraction->PurityCheck Crystallization Salt Formation / Crystallization (e.g., HCl or Tosylate salt) PurityCheck->Crystallization Yes Chromatography Chromatographic Purification PurityCheck->Chromatography No Pure Pure Pyrazole Methanamine Crystallization->Pure NormalPhase Normal Phase (Silica) Add 1-5% TEA or NH3 Chromatography->NormalPhase Lipophilic ReversePhase Reversed Phase (C18) Use High pH Buffer (pH 10) Chromatography->ReversePhase Hydrophilic NormalPhase->Pure ReversePhase->Pure

Logical decision tree for pyrazole methanamine purification workflows.

Section 2: Troubleshooting Guides & FAQs

Q1: During the reductive amination of pyrazole carbaldehydes, I consistently observe secondary and tertiary amine byproducts. How do I isolate the primary pyrazole methanamine? Causality: Reductive amination involves an equilibrium between the carbonyl precursor and the imine. Once the primary amine is formed, it can react with unreacted aldehyde to form a secondary imine, leading to1[1]. Furthermore, excessive temperatures during the reaction can cause 2[2]. Solution: To suppress over-alkylation, use a large molar excess of your ammonia source (e.g., 5-10 equivalents of NH₄OAc or aqueous NH₃) to inhibit the formation of secondary/tertiary amines and drive 2[2]. If secondary amines still form, leverage their differing pKa values. Primary amines are slightly less basic and less sterically hindered than secondary amines, allowing for separation using Strong Cation Exchange (SCX) solid-phase extraction.

Q2: My pyrazole methanamine streaks severely on standard silica gel, resulting in poor recovery. How can I resolve this? Causality: The highly basic primary amine and the electron-rich pyrazole nitrogen act as strong hydrogen-bond acceptors. They interact non-reversibly with the acidic silanol groups (Si-OH) on the bare silica surface, causing severe peak tailing and making the compound 3[3]. Solution: You must mask the silanol sites. Incorporate a volatile basic modifier into your mobile phase (e.g., 1-5% Triethylamine (TEA) or 1% concentrated aqueous NH₄OH in a MeOH/DCM gradient). Alternatively, switch to amine-functionalized silica (NH₂-silica), which eliminates the need for mobile phase modifiers entirely and dramatically improves mass recovery.

Q3: I am using reversed-phase HPLC (RP-HPLC) to purify my water-soluble pyrazole methanamine, but retention is poor. What is going wrong? Causality: At neutral or acidic pH, the primary methanamine group (pKa ~9-10) is fully protonated. This ionized state makes the molecule highly hydrophilic, causing it to elute in the void volume of a C18 column. Additionally, the pyrazole functionality itself can ionize, further changing the 3[3]. Solution: Adjust the mobile phase pH to suppress ionization. Use a high-pH volatile buffer, such as 10 mM ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide. This ensures the amine remains in its neutral, lipophilic free-base form, significantly increasing retention on the 3[3].

Q4: How can I remove residual transition metal catalysts (e.g., Ru, Pd, or Fe) from the reductive amination mixture prior to chromatography? Causality: Pyrazole methanamines are excellent bidentate ligands. They readily chelate transition metals (such as the iron, ruthenium, or palladium catalysts frequently used in 4[4]). This chelation drags metal impurities through silica gel, contaminating the final product and causing discoloration. Solution: Prior to chromatography, treat the crude reaction mixture with a functionalized metal scavenger (e.g., SiliaBond® Thiol or QuadraSil® MP) and stir at 50 °C for 2 hours, then filter through Celite. Alternatively, wash the organic layer with a 0.1 M aqueous EDTA solution (pH 8) to competitively strip the metals from the pyrazole methanamine.

Section 3: Standardized Self-Validating Protocols

Protocol A: Acid-Base Extraction for Crude Pyrazole Methanamines

This protocol uses pH indicators to ensure the target molecule transitions between its water-soluble salt form and organic-soluble free-base form, leaving neutral and acidic impurities behind.

  • Solubilization: Dissolve the crude reductive amination mixture in ethyl acetate (EtOAc).

  • Acidification (Validation Step): Extract the organic layer with 1.0 M HCl (aq) until the aqueous layer reaches pH < 2.

    • Causality: The pyrazole methanamine protonates and migrates to the aqueous layer.

    • Self-Validation: Spot the aqueous layer on pH paper; a distinct red color confirms complete protonation of the amine.

  • Organic Wash: Wash the acidic aqueous layer with fresh EtOAc to remove unreacted aldehydes and neutral byproducts.

    • Self-Validation: Spot the EtOAc wash on a TLC plate under UV light. If UV-active spots (excluding the baseline) are present, repeat the wash until the organic layer is UV-inactive.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH (aq) until the pH reaches > 10.

    • Causality: The amine is deprotonated to its free-base form.

    • Self-Validation: The aqueous layer will immediately turn cloudy or precipitate an oil, visually confirming the phase transition of the free base.

  • Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) three times. Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reversed-Phase HPLC (RP-HPLC) Purification under Basic Conditions
  • Sample Preparation: Dissolve the crude free-base pyrazole methanamine in a 1:1 mixture of Water/Acetonitrile containing 0.1% NH₄OH. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a base-stable C18 column (e.g., Waters XBridge C18) designed to withstand pH 10.

  • Mobile Phase Setup:

    • Buffer A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH).

    • Buffer B: Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 20 column volumes.

    • Causality: The high pH keeps the amine neutral, allowing for standard hydrophobic partitioning.

  • Lyophilization: Pool the pure fractions and lyophilize directly. The ammonium bicarbonate buffer is fully volatile, leaving no inorganic salts behind.

Section 4: Quantitative Data Presentation

The selection of a chromatographic modifier dictates both the retention factor ( k′ ) and the final salt form of the isolated pyrazole methanamine.

Table 1: Comparison of Chromatographic Modifiers for Pyrazole Methanamines

ModifierTypical ConcentrationMechanism of ActionEffect on RP-HPLC Retention ( k′ )Volatility / Post-Run Removal
Triethylamine (TEA) 1-5% v/vCompetitively binds acidic silanols on normal-phase silica gel.N/A (Used strictly in Normal Phase)High volatility; removed via prolonged vacuum drying.
Ammonium Hydroxide 0.1-1% v/vSuppresses amine ionization (RP-HPLC) / masks silanols (Normal Phase).Increases k′ by 2-5x (neutralizes amine).Excellent volatility; removed easily via lyophilization.
Trifluoroacetic Acid 0.05-0.1% v/vIon-pairing agent; protonates amine to form a hydrophobic salt pair.Decreases k′ (increases overall polarity).High volatility; leaves product as a stable TFA salt.
Ammonium Bicarbonate 10 mMBuffers mobile phase at pH 8-10 to maintain the free-base form.Increases k′ by 2-5x (maintains free-base).Sublimes during lyophilization; leaves pure free-base product.

Section 5: References

  • Title: The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts Source: MDPI URL:

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL:

  • Title: The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst Source: PMC URL:

  • Title: Purifying ionic compounds by flash column chromatography Source: Biotage URL:

Sources

Technical Support Center: Troubleshooting Sterically Hindered Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Chemistry Support Center. Sterically hindered pyrazole amines—such as 5-aminopyrazoles with bulky C4/N1 substituents or 3-aminopyrazoles with dense C4/C5 groups—present unique synthetic challenges. Their amphoteric nature, tautomerism, and severe steric shielding around the exocyclic −NH2​ group often lead to reaction failure, poor regioselectivity, or catalyst poisoning.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in cross-coupling and amidation workflows.

I. Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the logical workflow below to identify the mechanistic bottleneck in your specific reaction pathway.

Troubleshooting Start Hindered Pyrazole Amine Reactivity Issue Type Identify Reaction Pathway Start->Type CN Buchwald-Hartwig C-N Coupling Type->CN Cross-Coupling Acyl Acylation / Amidation Type->Acyl Amide Formation CN_Issue Low Conversion or Dehalogenation? CN->CN_Issue Acyl_Issue Poor Regioselectivity (Ring N vs. NH2) Acyl->Acyl_Issue Ligand Switch to Bulky Ligands (tBuXPhos, BrettPhos) CN_Issue->Ligand Steric Clash Precat Use Palladacycles (XPhos Pd G3) CN_Issue->Precat Catalyst Death Protect N1-Protection (Boc, THP) Acyl_Issue->Protect Ring N Attack Reagent Use PyAOP or TiCl4 Additives Acyl_Issue->Reagent Unreactive NH2

Fig 1: Logical troubleshooting workflow for resolving hindered pyrazole amine reactivity.

II. Frequently Asked Questions & Mechanistic Solutions

Q1: Why is my Buchwald-Hartwig amination failing with sterically hindered 5-aminopyrazoles, and how do I fix it?

The Causality: Steric hindrance adjacent to the exocyclic amine prevents efficient coordination to the palladium center during the amine-binding and deprotonation steps. Traditional bidentate ligands like BINAP or dppf are too rigid and lack the spatial profile to force reductive elimination while accommodating the bulky pyrazole. If the amine cannot bind, the Pd(II) intermediate stalls, leading to catalyst deactivation or β -hydride elimination side reactions. The Solution: Switch to dialkylbiarylphosphine ligands (e.g., tBuXPhos or BrettPhos ). These ligands are highly electron-rich (which accelerates the initial oxidative addition) and extremely bulky (which forces the sterically congested Pd(II) complex to undergo reductive elimination rapidly). Furthermore, use palladacycle precatalysts (e.g., tBuXPhos Pd G3) to ensure the active Pd(0) species is generated quantitatively at lower temperatures[1].

Q2: During the acylation of 3-substituted-5-aminopyrazoles, I observe poor yields and a mixture of products. What is causing this?

The Causality: Pyrazole amines are amphoteric. The ring nitrogen is often more nucleophilic than the sterically hindered exocyclic amino group. When reacting with acyl chlorides or standard coupling reagents (EDC/HOBt), the electrophile attacks the ring nitrogen first. This forms an unstable N-acyl pyrazole that easily hydrolyzes or undergoes unwanted side reactions, resulting in poor regioselectivity and low yields of the desired exocyclic amide[2]. The Solution:

  • N1-Protection: Protect the pyrazole ring nitrogen with a bulky, electron-withdrawing group (e.g., Boc) prior to acylation. This deactivates the ring and forces the reaction exclusively at the exocyclic amine.

  • Advanced Coupling Reagents: If protection is unfeasible, use specialized coupling conditions. TiCl4​ with pyridine can mediate direct amidation by coordinating the pyrazole and activating the carboxylic acid[2]. Alternatively, phosphonium-based reagents like PyAOP excel at coupling sterically hindered amines by forming a highly reactive intermediate that overcomes the steric barrier[3].

Q3: I am performing a Suzuki-Miyaura coupling on a halogenated aminopyrazole, but I get extensive dehalogenation instead of the cross-coupled product. Why?

The Causality: Halogenated aminopyrazoles (especially iodopyrazoles) are highly prone to protodehalogenation. The Pd(II) oxidative addition complex can undergo competitive protonation (often sourced from the free exocyclic amine, water, or solvent) rather than transmetalation. This is exacerbated because steric hindrance from the aminopyrazole slows down the transmetalation step, giving the side reaction time to dominate. The Solution: Counterintuitively, use bromo- or chloro-aminopyrazoles instead of iodo-derivatives. They show a significantly reduced propensity for dehalogenation. Pair this with a highly active precatalyst like XPhos Pd G2/G3 in a biphasic basic system (e.g., K2​CO3​ in EtOH/ H2​O ) to accelerate transmetalation so it outcompetes the dehalogenation pathway[4].

III. Quantitative Data: Condition Optimization Matrix

The following table summarizes the expected yield shifts when moving from standard conditions to sterically optimized protocols for pyrazole amines.

Reaction TypeStandard ConditionOptimized ConditionMechanistic AdvantageTypical Yield Shift
C-N Coupling Pd2​(dba)3​ , BINAPtBuXPhos Pd G3, NaOtBuAccelerates reductive elimination; prevents catalyst death.<10% 75-90%
Amidation EDC, HOBt, DIPEAPyAOP, DIPEAHighly reactive phosphonium intermediate overcomes bulk.15% 80%+
Acylation R-COCl, NEt3​ TiCl4​ , PyridineCoordinates pyrazole, activating acid for exocyclic attack.5-12% 45-70%
Suzuki Coupling Iodopyrazole, Pd(PPh3​)4​ Bromopyrazole, XPhos Pd G2Reduces protodehalogenation; accelerates transmetalation.<20% 85-95%

IV. Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig Amidation of Hindered Pyrazole Amines

Use this protocol when coupling a sterically hindered 5-aminopyrazole with an aryl halide.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide (1.0 equiv), the hindered pyrazole amine (1.2 equiv), tBuXPhos Pd G3 (2-5 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed t-amyl alcohol or 1,4-dioxane (0.2 M). Seal the vial with a Teflon-lined cap.

  • Catalyst Activation Check (Validation Step 1): Heat the mixture to 40°C for 5 minutes. The solution should transition from a pale yellow to a deep red/brown, indicating the successful generation of the active Pd(0) species. If the solution remains pale or turns black (Pd black precipitation), the solvent is wet or oxygen is present.

  • Reaction: Heat the reaction to 90°C for 2–4 hours.

  • Reaction Monitoring (Validation Step 2): Analyze an aliquot via LC-MS. You should observe the complete consumption of the aryl halide. The mass of the desired product should be dominant, with minimal to no β -hydride elimination byproducts.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues, and concentrate for column chromatography.

Protocol B: Regioselective Direct Amidation via TiCl4​ Activation

Use this protocol for the direct acylation of the exocyclic amine without prior N1-protection.

  • Activation: Dissolve the target carboxylic acid (1.1 equiv) and the hindered pyrazole amine (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 equiv) and cool the reaction mixture to 0°C in an ice bath.

  • Complexation: Dropwise, add a 1.0 M solution of TiCl4​ in DCM (1.2 equiv).

    • Validation Step 1: A distinct color change and the formation of a fine suspension should occur immediately, indicating the formation of the titanium-carboxylate-pyrazole complex.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Regioselectivity Check (Validation Step 2): Perform a TLC (EtOAc/Hexanes). The desired exocyclic amide will typically show a distinct, stable spot under UV. If acylation occurred at the ring nitrogen, the spot will often streak on silica due to hydrolytic instability.

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over Na2​SO4​ , and purify.

V. References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: ResearchGate URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL:[Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches Source: MDPI URL:[Link]

Sources

Removing unreacted 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine from crude product

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Unreacted 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine from Crude Product

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently remove unreacted 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine from their crude reaction mixtures. As a Senior Application Scientist, I will provide you with in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.

Understanding Your Molecule: Key Physicochemical Properties

Structure:

Key Features and Their Impact on Purification:

  • Primary Amine (-CH₂NH₂): This basic functional group is the primary handle for purification. Its ability to be protonated allows for manipulation of the molecule's solubility.

  • Pyrazole Ring: This aromatic heterocycle contributes to the molecule's overall polarity and potential for interactions with chromatographic stationary phases.

  • Fluorine Atom (-F): The electron-withdrawing nature of fluorine will lower the basicity (pKa) of the primary amine compared to its non-fluorinated analog.[1] This is a critical consideration for acid-base extractions.

  • Ethyl Group (-CH₂CH₃): This alkyl group adds some nonpolar character to the molecule.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicRationale and Implications for Purification
pKa (of the conjugate acid) ~8.0 - 9.0The fluorine atom's electron-withdrawing effect reduces the electron density on the nitrogen, making the amine less basic than a typical primary amine (pKa ~10-11).[1] This lower pKa means a less acidic solution is required to protonate the amine for aqueous extraction.
Solubility Likely soluble in polar organic solvents (e.g., DCM, EtOAc, MeOH). The protonated salt form will be water-soluble.This differential solubility is the foundation of acid-base extraction. The choice of organic solvent for extraction and chromatography is crucial.
Boiling Point Moderately highAs a primary amine with a molecular weight over 150 g/mol , it is not expected to be highly volatile, making solvent evaporation a viable concentration method.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common challenges encountered during the purification of 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine.

Q1: I performed an acid wash, but my unreacted amine is still in the organic layer. What went wrong?

A1: This is a common issue and can be attributed to a few factors:

  • Insufficiently Acidic Wash: Due to the fluorine atom's electron-withdrawing effect, the pKa of your amine is lower than that of many other primary amines.[1] A simple wash with dilute HCl (e.g., 1M) might not be acidic enough to fully protonate the amine.

    • Solution: Use a more concentrated acid solution (e.g., 2M HCl) and monitor the pH of the aqueous layer to ensure it is at least 2 pH units below the estimated pKa of your amine's conjugate acid.

  • Insufficient Mixing/Contact Time: The protonation and subsequent migration into the aqueous layer is a mass-transfer-limited process.

    • Solution: Ensure vigorous mixing of the biphasic system for an adequate amount of time. Repeat the extraction multiple times with fresh aqueous acid to ensure complete removal.

  • Organic Solvent Choice: If your organic solvent has a high affinity for the amine, it may hinder its partitioning into the aqueous phase.

    • Solution: Consider using a less polar organic solvent if compatible with your desired product.

Q2: My compound seems to be degrading on the silica gel column. How can I prevent this?

A2: Pyrazoles and amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing, poor recovery, or even degradation.[2]

  • Solution 1: Deactivate the Silica Gel: Before running your column, you can neutralize the acidic sites on the silica. This can be done by pre-treating the silica with a base. A common method is to include a small percentage of triethylamine (0.1-1%) in your eluent system.[2]

  • Solution 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Solution 3: Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography on a C18 column can be an excellent alternative.

Q3: I'm seeing a lot of streaking and poor separation during my flash chromatography. What can I do?

A3: This is often a sign of improper solvent system selection or column overloading.

  • Solution 1: Optimize Your Solvent System with TLC: Before running a column, always develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. For basic compounds like your amine, adding a small amount of a basic modifier (like triethylamine or a few drops of ammonium hydroxide in methanol) to your mobile phase can significantly improve peak shape.

  • Solution 2: Check Your Column Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Solution 3: Dry Loading: If your compound has limited solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

In-Depth Purification Protocols

Here are detailed, step-by-step protocols for three effective methods to remove unreacted 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine.

Method 1: Acid-Base Extraction

This method leverages the basicity of the amine to selectively move it from an organic solvent into an acidic aqueous solution.[3][4]

Principle: The unreacted primary amine is a basic compound. By washing the organic solution of your crude product with an aqueous acid, the amine will be protonated, forming a water-soluble ammonium salt.[5] This salt will then partition into the aqueous layer, which can be separated from the organic layer containing your desired product.

Workflow Diagram:

Crude Crude Product in Organic Solvent AddAcid Add Aqueous Acid (e.g., 2M HCl) Crude->AddAcid Separate Separate Layers AddAcid->Separate Organic Organic Layer (Desired Product) Separate->Organic Aqueous Aqueous Layer (Protonated Amine) Separate->Aqueous Wash Wash Organic Layer with Brine Organic->Wash Neutralize Neutralize Aqueous Layer (e.g., with NaOH) Aqueous->Neutralize Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Pure Product Evaporate->PureProduct Extract Extract with Organic Solvent Neutralize->Extract RecoveredAmine Recovered Amine Extract->RecoveredAmine Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Column with Silica Gel TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., by TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Crude Crude Product in Solution AddResin Add Scavenger Resin Crude->AddResin Stir Stir Mixture AddResin->Stir Filter Filter to Remove Resin Stir->Filter Solution Solution with Pure Product Filter->Solution Resin Resin with Bound Amine Filter->Resin Evaporate Evaporate Solvent Solution->Evaporate PureProduct Pure Product Evaporate->PureProduct

Sources

Technical Support Center: Handling & Troubleshooting Hygroscopic Pyrazole Methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the hygroscopic nature of amine hydrochlorides, specifically pyrazole methanamine salts. These compounds are notorious for turning into intractable, sticky gums on the benchtop, leading to stoichiometry errors and failed downstream couplings.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to restore control over your workflows, moving beyond basic advice to deliver robust, self-validating experimental systems.

Section 1: The Causality of Hygroscopicity

Q: Why does my pyrazole methanamine hydrochloride turn into a syrup within minutes of opening the vial?

A: The phenomenon you are observing is deliquescence. Pyrazole methanamine hydrochloride contains multiple highly polar sites: the protonated primary amine (-NH3+ Cl-) and the pyrazole ring, which features both a hydrogen-bond donating pyrrole-like nitrogen and a hydrogen-bond accepting pyridine-like nitrogen[1].

When the ambient relative humidity (RH) exceeds the compound's Critical Relative Humidity (CRH), water molecules from the air competitively hydrogen-bond with these polar sites[2]. This rapid influx of water disrupts the native π-π stacking and intermolecular hydrogen-bond networks of the crystal lattice, causing the solid to dissolve in its own absorbed moisture[2].

G A Pyrazole Methanamine HCl (Crystalline Solid) C H-Bonding Network Disruption (π-π stacking altered) A->C B Atmospheric Moisture (RH > CRH) B->C D Deliquescence (Gum/Syrup Formation) C->D E Weighing Inaccuracies & Stoichiometry Errors D->E F Failed Downstream Reactions (e.g., Amidation) E->F

Mechanism of moisture-induced deliquescence in pyrazole methanamine salts.

Section 2: Handling & Storage Protocols

Q: How can I accurately weigh this compound without it absorbing moisture during the process?

A: Handling must be moved out of ambient air. Relying on "rapid weighing" on a benchtop is a flawed strategy because the mass will continuously drift upward on the analytical balance as water is absorbed, invalidating your stoichiometry.

Step-by-Step Methodology: Inert Handling Workflow

  • Preparation: Transfer the sealed vial of pyrazole methanamine salt into a glovebox purged with dry argon or nitrogen. Ensure the glovebox atmosphere maintains <1 ppm H₂O.

  • Equilibration: Allow the sealed vial to equilibrate to the glovebox temperature to prevent condensation upon opening.

  • Weighing: Tare a pre-dried, static-free glass vial. Weigh the required mass of the salt.

    • Self-Validation Step: The balance reading must remain perfectly stable for 30 seconds. A drifting mass indicates a compromised inert atmosphere.

  • Solubilization (Recommended): Instead of transferring the solid out of the glovebox, dissolve the weighed salt in a known volume of anhydrous solvent (e.g., anhydrous DMF or DCM) to create a standard stock solution.

  • Sealing: Seal the reaction vessel or stock solution with a PTFE-lined septum cap before removing it from the glovebox.

Section 3: Drying & Recovery Workflows

Q: My batch has already turned into a sticky gum. Can I save it using a vacuum oven?

A: A standard vacuum oven is often insufficient for heavily hydrated amine hydrochlorides because the water is tightly bound via hydrogen bonding. Heating under a vacuum can sometimes cause thermal decomposition before complete dehydration. The most chemically sound method is Azeotropic Distillation [3][4].

By introducing a solvent like toluene, you create an azeotrope with water that boils at a lower temperature than pure water, effectively "pulling" the moisture out of the crystal lattice without excessive thermal stress[5][6].

Step-by-Step Methodology: Azeotropic Drying

  • Dissolution: Dissolve the gummy pyrazole methanamine salt in a minimal amount of a low-boiling alcohol (e.g., dry methanol). This step is critical as it breaks the strong water-amine hydrogen bonds and achieves a homogeneous solution[3].

  • Azeotrope Formation: Add 5 to 10 volumes of anhydrous toluene to the flask[3].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent mixture under reduced pressure at 40–45°C. The water will co-distill with the toluene/methanol mixture[3][6].

  • Trituration: As the solvent evaporates, the anhydrous amine hydrochloride will precipitate. If it remains slightly oily, add anhydrous pentane or diethyl ether, sonicate briefly, and evaporate again to crash out a free-flowing white powder[7].

  • Final Desiccation: Dry the resulting powder under high vacuum (Schlenk line) overnight.

    • Self-Validation Step: Perform a Karl Fischer (KF) titration to confirm water content is <0.5%, or check the ¹H NMR spectrum (in DMSO-d₆) for the absence of the broad water peak at ~3.3 ppm.

G A Wet/Gummy Amine Salt B Dissolve in Dry Methanol (Breaks H-Bonds) A->B C Add Anhydrous Toluene (Azeotrope Former) B->C D Rotary Evaporation (40-45°C, Reduced Pressure) C->D E Precipitation of Solid D->E F Trituration with Pentane/Ether (Removes Residual Organics) E->F G High Vacuum Desiccation (Anhydrous Powder) F->G

Step-by-step azeotropic distillation workflow for recovering hygroscopic amines.

Section 4: Salt Selection & Optimization in Drug Development

Q: We are scaling up this synthesis for preclinical trials. Handling the HCl salt in a glovebox is not viable for manufacturing. What is the long-term solution?

A: The definitive solution in pharmaceutical development is Rational Salt Selection [8][9]. The hydrochloride salt is often chosen by default during early discovery, but it is frequently suboptimal for scale-up due to its high hygroscopicity[10][11].

To engineer out the hygroscopicity, you must swap the chloride counterion for a larger, more lipophilic, or less charge-dense anion[10]. Counterions like p-toluenesulfonate (tosylate) or methanesulfonate (mesylate) disrupt the highly polar nature of the salt, raising the Critical Relative Humidity (CRH) and improving the solid-state properties (crystallinity and melting point)[8][9].

G A Evaluate Base pKa & Solubility B Is HCl salt highly hygroscopic (CRH < 60%)? A->B C Proceed with HCl Salt B->C No D Screen Alternative Counterions (Tosylate, Mesylate, Sulfate) B->D Yes E Evaluate Solid-State Properties (Melting Point, Crystallinity) D->E F Select Optimal Salt Form E->F

Decision tree for rational salt selection to mitigate hygroscopicity in drug development.

Quantitative Data: Impact of Counterion on Pyrazole Methanamine Properties The following table summarizes typical physicochemical shifts observed when optimizing the salt form of highly polar amine building blocks[8][9][10]:

CounterionpKa of Conjugate AcidTypical CRH (%)Hygroscopicity ProfileManufacturability
Hydrochloride (HCl) ~ -7.0< 40%Highly Hygroscopic (Deliquescent)Poor (Requires Glovebox)
Methanesulfonate (Mesylate) -1.950 - 60%Moderately HygroscopicFair (Requires controlled humidity)
Sulfate 1.9> 70%Slightly HygroscopicGood
p-Toluenesulfonate (Tosylate) -2.8> 80%Non-hygroscopicExcellent (Benchtop stable)

Note: The exact CRH and melting point will depend on the specific substitution pattern of your pyrazole methanamine derivative, but the trend of bulky sulfonates reducing hygroscopicity holds true across most APIs.

References
  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Working with Hazardous Chemicals Source: Organic Syntheses URL:[Link]

  • Drying the water out of hygroscopic crystals Source: Sciencemadness Discussion Board URL:[Link]

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir Source: ACS Publications URL: [Link]

  • Hygroscopic problems with ammonium perchlorate Source: Sciencemadness Discussion Board URL: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation Source: PMC (NIH) URL: [Link]

  • Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP) Source: MDPI URL:[Link]

  • US3298109A - Azeotropic drying process Source: Google Patents URL
  • Azeotropes Source: Chemistry LibreTexts URL: [Link]

Sources

Validation & Comparative

13C NMR Spectral Analysis of Fluorinated Pyrazole Rings: A Comparative Guide on Probe Technologies and Decoupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist working at the intersection of analytical chemistry and drug discovery, I frequently encounter a recurring bottleneck: the structural elucidation of heavily fluorinated heterocycles. Fluorinated pyrazole scaffolds are privileged motifs in modern medicinal chemistry and agrochemistry, serving as the core pharmacophore in blockbuster therapeutics like Celecoxib and Mavacoxib .

While the incorporation of fluorine atoms—particularly trifluoromethyl ( −CF3​ ) groups or direct C−F bonds—dramatically improves a drug's metabolic stability and target binding affinity, it introduces severe complications during Carbon-13 ( 13C ) Nuclear Magnetic Resonance (NMR) spectroscopy . This guide objectively compares standard NMR probe technologies against fluorine-optimized triple-resonance systems, detailing the causality behind the spectral challenges and providing a field-proven, self-validating protocol for accurate analysis.

The Mechanistic Challenge: Heteronuclear Spin-Spin Coupling

To understand why fluorinated pyrazoles are notoriously difficult to analyze, we must look at the causality behind the quantum mechanical interactions. Fluorine-19 ( 19F ) has a nuclear spin of I=1/2 and a 100% natural isotopic abundance. Consequently, it strongly couples to adjacent 13C nuclei, splitting the carbon signals into complex multiplet patterns.

In a typical trifluoromethylated pyrazole, you will observe:

  • One-bond couplings ( 1JCF​ ): ~250–270 Hz. The −CF3​ carbon appears as a massive, wide quartet.

  • Two-bond couplings ( 2JCF​ ): ~20–40 Hz. The C3 or C5 carbons of the pyrazole ring adjacent to the fluorine group split into doublets or quartets.

  • Three-bond couplings ( 3JCF​ ): ~5–10 Hz. The C4 carbon of the pyrazole ring exhibits fine splitting.

The Problem: This extensive J -coupling disperses the signal intensity of a single carbon atom across multiple peaks. In a standard 13C{1H} NMR experiment (where only protons are decoupled), the signal-to-noise ratio (SNR) for these fluorinated carbons drops drastically. The signals often blend into the baseline noise, making regiochemical assignment nearly impossible without impractically long acquisition times .

Technology Comparison: Standard RT Probes vs. Fluorine-Optimized CryoProbes

To overcome signal dispersion, analytical laboratories must evaluate their hardware capabilities. The choice of NMR probe dictates whether you will spend days acquiring a noisy spectrum or minutes acquiring a pristine one.

1. Standard Dual-Channel Room Temperature (RT) Probes (e.g., BBO)
  • Mechanism: These probes are equipped with two RF channels. They can observe 13C and decouple 1H , but they lack the hardware to simultaneously decouple 19F .

  • Performance: The resulting spectra retain all 13C−19F couplings. While this provides connectivity information via J -values, it severely hampers the detection of quaternary carbons in the pyrazole ring due to signal dilution.

2. Fluorine-Optimized Triple-Resonance CryoProbes (e.g., TCI/TXO with 19F capability)
  • Mechanism: These advanced probes feature dedicated, independent hardware channels for 1H , 19F , and 13C frequencies. Furthermore, the RF coils and preamplifiers are cryogenically cooled to ~20 K using helium gas.

  • Performance: The cryogenic cooling minimizes thermal (Johnson-Nyquist) noise, instantly boosting the baseline SNR by a factor of 3 to 4. More importantly, the third channel allows for simultaneous double decoupling ( 13C{1H,19F} ). By applying broadband decoupling to both protons and fluorines, the complex quartets and doublets collapse back into sharp, intense singlets. The combination of cryogenic cooling and multiplet collapse yields a multiplicative enhancement in sensitivity.

Quantitative Performance Data

Data normalized for a 5 mg sample of a trifluoromethylated pyrazole analyzed at 500 MHz.

ParameterStandard Dual-Channel RT Probe ( 13C{1H} )Fluorine-Optimized CryoProbe ( 13C{1H,19F} )
Decoupling Scheme Single ( 1H only)Double ( 1H and 19F simultaneously)
Spectral Appearance Complex Multiplets (Quartets/Doublets)Clean, Resolved Singlets
Relative SNR ( −CF3​ carbon) 1x (Often lost in baseline)~12x to 15x enhancement
Typical Acquisition Time 12 – 16 hours15 – 30 minutes
Regiochemical Assignment Difficult (Overlapping multiplets)Straightforward (Distinct singlets)
Experimental Protocol: Self-Validating 13C{1H,19F} Workflow

Running a double-decoupled experiment requires precision. Because the 19F chemical shift range spans over 300 ppm, applying a decoupling pulse off-resonance will result in incomplete decoupling (residual splitting) and severe sample heating. To ensure trustworthiness, the following protocol is designed as a self-validating system .

Step 1: Sample Preparation & Baseline Validation

  • Dissolve 5–10 mg of the fluorinated pyrazole in 600 µL of a high-quality deuterated solvent (e.g., DMSO−d6​ or CDCl3​ ).

  • Causality: High-quality, particle-free solutions ensure optimal magnetic field homogeneity (shimming). Perfect shimming is critical because once the multiplets are decoupled, the resulting singlets must be as narrow as possible to maximize SNR.

Step 2: Probe Tuning and Matching (ATMA)

  • Insert the sample and execute automatic tuning and matching on all three channels ( 1H , 19F , and 13C ).

  • Causality: The Larmor frequencies of 1H (e.g., 500 MHz) and 19F (e.g., 470 MHz) are extremely close. Precise tuning prevents RF cross-talk between channels and ensures maximum power delivery for the decoupling pulses.

Step 3: 19F 1D NMR Acquisition (The Validation Step)

  • Acquire a standard 1D 19F spectrum.

  • Identify the exact chemical shift (in ppm) of the target fluorine atoms (e.g., the −CF3​ group at -62 ppm).

  • Causality: You must calculate the exact center of the 19F signals to set the decoupler carrier frequency (O2P in Bruker terminology). If the decoupling bandwidth does not perfectly bracket the fluorine signals, the subsequent 13C experiment will fail. This step validates the parameters for the next phase.

Step 4: Pulse Sequence Configuration ( 13C{1H,19F} )

  • Load the double-decoupled pulse sequence (e.g., zgig with bi-level decoupling).

  • Set the 1H decoupling scheme (e.g., WALTZ-16) and the 19F decoupling scheme (e.g., GARP or CHIRP).

  • Input the exact O2P value obtained from Step 3.

Step 5: Data Acquisition and Processing

  • Run the acquisition.

  • Apply a mild exponential window function (Line Broadening = 1.0 to 2.0 Hz) during the Fourier Transform to further optimize the SNR of the resulting singlets.

Visualization: Double-Decoupling Logic

NMR_Workflow cluster_0 Hardware & Tuning cluster_1 Pulse Sequence Logic A Fluorinated Pyrazole Sample (Complex 13C-19F Spin System) B Triple-Resonance CryoProbe (1H / 19F / 13C) A->B C Simultaneous Tuning & Matching (ATMA on all channels) B->C D 19F Carrier Frequency (O2P) Centered on CF3/C-F Shift C->D E Apply 1H Broadband Decoupling (WALTZ-16) D->E F Apply 19F Broadband Decoupling (GARP / CHIRP) D->F G 13C{1H, 19F} Acquisition (Collapsed Singlets, Max SNR) E->G F->G

Figure 1: Logical workflow for 13C{1H, 19F} double-decoupled NMR acquisition of fluoropyrazoles.

References
  • Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 2021, 121(3), 1670-1715. URL:[Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993, 71(5), 678-684. URL:[Link]

  • Bunnemann, L., Wulkesch, C., Voigt, V. C., & Czekelius, C. "Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes." Molecules, 2024, 29(21), 5034. URL:[Link]

FTIR Analytical Strategies in Drug Development: Characterizing Primary Amines and Pyrazole Rings

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Objective comparison of Attenuated Total Reflectance (ATR) vs. Transmission (KBr) FTIR modalities for the structural elucidation of nitrogen-containing pharmacophores.

The Vibrational Causality of Nitrogenous Pharmacophores

In modern drug discovery, primary amines and pyrazole rings are ubiquitous pharmacophores. Primary amines dictate solubility and receptor-binding via hydrogen donation, while the pyrazole nucleus (a 5-membered diazole) offers critical bioisosteric properties for kinase inhibition and anti-inflammatory action.

Accurate characterization of these functional groups using Fourier Transform Infrared (FTIR) spectroscopy requires understanding the quantum mechanical causality behind their vibrational modes.

Primary Amine (-NH₂) Signatures

The defining feature of a primary amine is the N-H stretching doublet located in the high-frequency region (3500–3300 cm⁻¹) [1]. This doublet does not arise from two different bonds, but rather from the coupled mechanical oscillation of the two hydrogen atoms sharing a single nitrogen atom. They vibrate in two distinct modes:

  • Asymmetric Stretch: The hydrogens move in opposite directions (higher energy, ~3400 cm⁻¹).

  • Symmetric Stretch: The hydrogens move in unison (lower energy, ~3300 cm⁻¹). Additionally, the N-H scissoring (bending) mode produces a strong, sharp peak at 1650–1590 cm⁻¹, while the C-N stretch appears in the fingerprint region (1200–1020 cm⁻¹) [1].

Pyrazole Ring Signatures

The pyrazole ring presents a more complex spectral fingerprint due to its conjugated aromatic system. The overlapping stretching vibrations of C=N and C=C bonds typically manifest as a broad, convoluted band between 1646 and 1545 cm⁻¹ [2]. A highly diagnostic marker for the pyrazole ring is the N-N stretching vibration , which consistently appears near 1371 cm⁻¹ [3]. If the pyrazole is unsubstituted at the nitrogen (1H-pyrazole), a broad N-H stretch will also appear around 3200–3100 cm⁻¹, heavily broadened by intermolecular hydrogen bonding.

Table 1: Quantitative FTIR Peak Assignments
Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Intensity & Shape
Primary Amine N-H Asymmetric Stretch3400 – 3500Medium, Sharp
Primary Amine N-H Symmetric Stretch3300 – 3400Medium, Sharp
Primary Amine N-H Scissoring (Bend)1590 – 1650Medium to Strong
Primary Amine C-N Stretch1020 – 1200Medium
Pyrazole Ring C=N and C=C Stretch1545 – 1646Strong, Broad (Overlapped)
Pyrazole Ring N-N Stretch~1371Medium, Sharp
Pyrazole (Unsub) N-H Stretch3100 – 3200Broad (H-bonded)

Modality Comparison: ATR-FTIR vs. KBr Transmission

Choosing the correct FTIR sampling technique is critical. While both methods yield infrared spectra, their physical principles dictate their suitability for different phases of drug development.

Transmission Spectroscopy (KBr Pellet): Relies on the Beer-Lambert law. The IR beam passes entirely through a bulk matrix. Because the sample is diluted in an IR-transparent matrix (KBr), it provides exceptional sensitivity for trace analysis and produces classic spectra ideal for historical library matching[4].

Attenuated Total Reflectance (ATR-FTIR): Relies on an evanescent wave generated when the IR beam reflects internally within a high-refractive-index crystal (e.g., Diamond or Germanium). The wave penetrates only 1–2 µm into the sample [5]. It is a surface-level analysis that requires zero sample preparation, making it the gold standard for rapid QC [6].

Table 2: Objective Performance Comparison
MetricATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Analytical Principle Evanescent wave surface penetrationBulk transmission (Beer-Lambert Law)
Sample Preparation None (Direct application)High (Grinding, precise dilution, pressing)
Sensitivity Moderate (Pathlength fixed at ~1-2 µm)High (Pathlength controlled by pellet thickness)
Spectral Artifacts Peak shifts at lower wavenumbers (ATR effect)Moisture interference (KBr is hygroscopic)
Best Used For Rapid screening, routine QC, polymorph IDTrace impurity analysis, definitive library matching

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the mechanistic reasoning behind each procedural step.

Protocol A: High-Fidelity KBr Pellet Preparation (Transmission)

Use this protocol when analyzing trace pyrazole/amine impurities where maximum signal-to-noise ratio is required.

  • Matrix Desiccation: Dry IR-grade KBr powder in an oven at 105°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H peak at 3400 cm⁻¹, completely masking the critical primary amine N-H stretching doublet.

  • Sample Dilution: Weigh 1–2 mg of the Active Pharmaceutical Ingredient (API) and 100 mg of KBr.

  • Homogenization: Grind the mixture in an agate mortar for 3–5 minutes under an infrared heat lamp. Causality: Particle sizes must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent baseline sloping caused by Mie scattering.

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes, then apply 8–10 tons of pressure using a hydraulic press for 3 minutes. Causality: The vacuum removes trapped air, preventing opaque micro-bubbles, fusing the KBr into a transparent optical window.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

Protocol B: Diamond ATR-FTIR Surface Analysis

Use this protocol for rapid formulation checks or when the API is prone to polymorphic transformation under high pressure.

  • Crystal Verification: Clean the diamond ATR crystal with isopropyl alcohol. Collect a background spectrum to ensure crystal optical clarity.

  • Sample Application: Place 5–10 mg of the powdered API directly onto the center of the crystal.

  • Pressure Application (Critical Step): Lower the ATR pressure anvil and apply exactly 75 psi of pressure [7]. Causality: The evanescent wave only penetrates 1-2 µm. If the powder is not compressed into intimate optical contact with the crystal lattice, the resulting spectrum will suffer from severe signal attenuation.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans. Apply an "ATR Correction" algorithm in the software. Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region appear artificially stronger in ATR than in transmission. The algorithm normalizes this to match transmission libraries.

Logical Workflows & Spectral Deconvolution

Spectral_Logic Spectrum FTIR Spectrum (4000 - 400 cm⁻¹) HighFreq High Frequency (3500 - 3100 cm⁻¹) Spectrum->HighFreq MidFreq Double Bond Region (1700 - 1500 cm⁻¹) Spectrum->MidFreq Fingerprint Fingerprint Region (1400 - 1000 cm⁻¹) Spectrum->Fingerprint AmineNH Primary Amine: Asym & Sym N-H Stretch (~3400 & ~3300 cm⁻¹) HighFreq->AmineNH PyrazoleNH Pyrazole (Unsub): Broad N-H Stretch (~3200-3100 cm⁻¹) HighFreq->PyrazoleNH AmineBend Primary Amine: N-H Scissoring (~1650-1590 cm⁻¹) MidFreq->AmineBend PyrazoleCN Pyrazole Ring: C=N & C=C Stretch (~1646-1545 cm⁻¹) MidFreq->PyrazoleCN PyrazoleNN Pyrazole Ring: N-N Stretch (~1371 cm⁻¹) Fingerprint->PyrazoleNN AmineCN Primary Amine: C-N Stretch (~1200-1020 cm⁻¹) Fingerprint->AmineCN

Fig 1: Spectral deconvolution logic for identifying primary amine and pyrazole functional groups.

FTIR_Decision Start FTIR Analysis of Amine/Pyrazole API Goal Primary Analytical Goal? Start->Goal Routine Routine QC & Rapid ID Goal->Routine Trace Trace Impurities & Strict Quantitation Goal->Trace ATR ATR-FTIR (Diamond/Ge) Routine->ATR KBr Transmission (KBr Pellet) Trace->KBr ATR_Pro No Prep, Surface Analysis, Depth ~1-2 µm ATR->ATR_Pro KBr_Pro Bulk Analysis, Follows Beer-Lambert Law KBr->KBr_Pro

Fig 2: Decision matrix for selecting between ATR and KBr transmission modalities.

References

  • Specac Ltd.Interpreting Infrared Spectra.
  • National Center for Biotechnology Information (PMC).Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives.
  • University of Baghdad (Ibn Al-Haitham Jour. for Pure & Appl. Sci).Synthesis and Characterization New Schiff Bases, Pyrazole and Pyrazoline Compounds.
  • Kintek Solution.What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
  • Specac Ltd.FTIR: Transmission vs ATR spectroscopy.
  • AZoM.Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
  • JASCO.Quantitative Analysis of Powdered Solids with FTIR-ATR.

Introduction: The Strategic Role of Halogen Substitution in Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 5-Fluoro vs. 5-Chloro Pyrazole Derivatives

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] A key strategy in modern drug design involves the precise modification of such scaffolds to fine-tune their biological and pharmacokinetic profiles. Among the most powerful tools for this is halogen substitution.

This guide provides a comparative analysis of two common halogen substitutions at the 5-position of the pyrazole ring: fluorine (F) and chlorine (Cl). While both are halogens, their distinct physicochemical properties—electronegativity, size, and lipophilicity—can lead to profound differences in a molecule's bioactivity. Understanding these differences is critical for researchers aiming to optimize lead compounds. We will explore experimental data comparing 5-fluoro and 5-chloro pyrazole derivatives, delve into the structure-activity relationships (SAR) that govern their performance, and provide detailed experimental protocols for their evaluation.

The Causality of Halogen Effects: A Tale of Two Atoms

The choice between fluorine and chlorine is not arbitrary; it is a calculated decision based on their fundamental atomic properties and how they interact with biological targets.[5][6]

  • Fluorine: As the most electronegative element, fluorine can form strong, polarized bonds and act as a hydrogen bond acceptor.[7][8] Its small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom without causing significant steric hindrance. This substitution can block sites of metabolic oxidation, thereby increasing a drug's half-life, and alter the acidity (pKa) of nearby functional groups, which can enhance binding affinity.[9][10]

  • Chlorine: Chlorine is larger than fluorine (van der Waals radius of 1.75 Å) and less electronegative, but it significantly increases the lipophilicity of a molecule. This can improve membrane permeability and bioavailability. Furthermore, chlorine can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms in a protein's active site—which can provide an additional anchor point and boost potency.[11]

The differential impact of these two halogens at the 5-position of a pyrazole ring can therefore dictate target selectivity, binding affinity, metabolic stability, and overall efficacy.

Comparative Bioactivity: Experimental Evidence

The true measure of a structural modification lies in its empirical performance. The following sections summarize experimental data from studies on pyrazole derivatives where fluorine and chlorine substitutions have been compared.

Antifungal Activity: Succinate Dehydrogenase (SDH) Inhibition

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides. A study directly compared the antifungal activities of N-4-fluoro-pyrazol-5-yl-benzamide and N-4-chloro-pyrazol-5-yl-benzamide derivatives against various plant pathogenic fungi.[11] The results highlight how the choice of halogen can modulate potency and spectrum of activity.

Compound SeriesHalogen at Pyrazole C4-PositionTarget FungusAntifungal Activity (Inhibition Rate @ 20 mg/L)
8Ip FluoroSclerotinia sclerotiorum93.2%[11]
9Ip ChloroSclerotinia sclerotiorum>95% (Potentially higher, data suggests saturation)[11]
8In FluoroSclerotinia sclerotiorum90.3%[11]
9In ChloroSclerotinia sclerotiorum>95% (Potentially higher)[11]
9Ip ChloroValsa maliGood in vitro activity[11]
Note: This study involves substitution at the C4-position, which provides a strong analogous case for the electronic and steric effects at a neighboring position on the pyrazole ring.

Insight: In this series, the chloro-substituted derivatives generally displayed slightly more potent or broader activity against the tested fungi compared to their fluoro-analogs, suggesting that the increased lipophilicity or potential halogen bonding conferred by chlorine may be advantageous for SDH inhibition.[11]

Antibacterial Activity: FabH Inhibition

β-ketoacyl-acyl carrier protein synthase III (FabH) is an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibiotics. A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives compared compounds with a 4-fluorophenyl versus a 4-chlorophenyl group at the 5-position of the pyrazole ring.[12]

CompoundHalogen on Phenyl Ring at Pyrazole C5-PositionTarget EnzymeInhibitory Activity (IC₅₀)
12 FluoroE. coli FabH4.2 µM[12]
13 ChloroE. coli FabH7.6 µM[12]

Insight: For this particular scaffold targeting FabH, the 5-(4-fluorophenyl) derivative was nearly twice as potent as the 5-(4-chlorophenyl) analog.[12] This suggests that the higher electronegativity and smaller size of fluorine may enable a more favorable interaction within the FabH active site, potentially through a critical hydrogen bond or by avoiding a negative steric clash that the larger chlorine atom might introduce.

Anticancer Activity: Cytotoxicity in Human Cancer Cell Lines

The pyrazole scaffold is a key component of numerous kinase inhibitors and other anticancer agents.[1][13][14] The effect of halogen substitution on cytotoxicity can be significant. In one study, pyrazole derivatives bearing different halogen-substituted phenyl rings were tested for cytotoxicity against normal fibroblast cells. While not the 5-position of the pyrazole itself, the results on an attached phenyl ring are informative.[15]

Compound SeriesHalogen on Phenyl RingCell LineCytotoxicity Observation (at 50 µg/mL after 48h)
4a FluoroNCTC FibroblastsPronounced cytotoxicity (<60% viability)[15]
4b ChloroNCTC FibroblastsPronounced cytotoxicity (<60% viability)[15]

Another study found that a benzimidazole-pyrazolo[1,5-a]pyrimidine derivative with a fluorine on the benzimidazole ring was the most potent compound against several cancer cell lines, including MCF7 and A549.[14]

Insight: While direct comparative data for 5-fluoro vs. 5-chloro pyrazoles in anticancer assays is sparse in the provided context, the existing literature consistently shows that halogenation is a powerful tool to enhance potency.[14][15] The choice between fluorine and chlorine often depends on the specific topology and amino acid composition of the target protein's binding site, where subtle differences in size and electronic properties can lead to large differences in activity.

Visualizing the Science

To better understand the practical application and theoretical underpinnings of this research, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-well plates incubate1 2. Incubate (24 hours) seed->incubate1 prep_compounds 3. Prepare Compound Dilutions (5-F vs 5-Cl Pyrazoles) incubate1->prep_compounds treat 4. Add Compounds to cells prep_compounds->treat incubate2 5. Incubate (e.g., 48-72 hours) treat->incubate2 add_reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 7. Incubate (per protocol) add_reagent->incubate3 read_plate 8. Measure Signal (Absorbance/Luminescence) incubate3->read_plate analyze 9. Calculate % Viability vs. Vehicle Control read_plate->analyze plot 10. Plot Dose-Response Curve analyze->plot calc_ic50 11. Determine IC₅₀ Value plot->calc_ic50

Caption: Workflow for a cell-based cytotoxicity/viability assay.

cluster_pathway JAK/STAT Signaling Pathway cytokine Cytokine (e.g., Interleukin) receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK (Janus Kinase) receptor->jak 2. Activates stat STAT (Inactive) jak->stat 3. Phosphorylates p_stat p-STAT (Active Dimer) stat->p_stat 4. Dimerization nucleus Nucleus p_stat->nucleus 5. Translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription 6. Activation inhibitor 5-Halogenated Pyrazole Inhibitor (e.g., Ruxolitinib analog) inhibitor->jak Inhibits ATP Binding Site

Caption: Inhibition of the JAK/STAT pathway by pyrazole derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a framework for evaluating the inhibitory activity of 5-fluoro and 5-chloro pyrazole derivatives against a specific protein kinase. This method is crucial for establishing potency (e.g., IC₅₀) and selectivity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test Compounds (5-F and 5-Cl pyrazole derivatives, dissolved in DMSO)

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, EGTA)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of the test compounds in DMSO (e.g., 11 points, 3-fold dilutions starting from 1 mM).

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells.

    • Include wells for a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity), containing only DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the kinase enzyme in the assay buffer at 2x the final desired concentration.

    • Prepare a solution of the peptide substrate and ATP in the assay buffer at 2x the final desired concentration. The ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Kinase Reaction:

    • Add the 2x enzyme solution to all wells (except negative controls).

    • Initiate the kinase reaction by adding the 2x substrate/ATP solution to all wells. The final volume should be uniform (e.g., 10 µL).

    • Briefly centrifuge the plate to mix the contents.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and generate a detection signal by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ involves a two-step addition).

    • Incubate the plate as required by the detection chemistry (e.g., 40 minutes for the ADP-Glo™ kinase assay).

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader (e.g., measuring luminescence).

    • Normalize the data: Set the average signal from the positive control wells to 100% activity and the negative control wells to 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating system, with its clear positive and negative controls, ensures that the measured inhibition is directly attributable to the compound's activity.[16]

Conclusion and Future Prospects

The substitution of a pyrazole ring with fluorine versus chlorine at the 5-position is a nuanced yet powerful strategy in drug discovery. Experimental evidence demonstrates that this choice can significantly alter bioactivity, with the superior halogen being highly dependent on the specific biological target.[11][12] While 5-chloro derivatives may offer advantages in scenarios where lipophilicity and halogen bonding are paramount, 5-fluoro analogs can provide superior potency when a smaller, highly electronegative group is needed to optimize interactions within a constrained active site.

For researchers and drug development professionals, the key takeaway is that both 5-fluoro and 5-chloro substitutions should be explored during lead optimization. A systematic approach, combining rational design with robust in vitro and cell-based assays, is essential to unlock the full potential of the versatile pyrazole scaffold and develop next-generation therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.).
  • Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. (n.d.). Benchchem.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Frontiers in Chemistry.
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  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PMC.
  • Celecoxib derivative and preparation method and application thereof. (2019).
  • Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). PMC.
  • Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2022). Journal of Agricultural and Food Chemistry.
  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). Taylor & Francis Online.
  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2025).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019).
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). ChemistrySelect.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.
  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021).
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC.
  • Pyrazoles as anticancer agents: Recent advances. (2023).
  • Synthesis and antimicrobial activities of some new pyrazole deriv
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
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  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
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  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (2011). PubMed.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC.
  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. (2018).
  • A review on synthetic methodologies of pyrazole and its analogues with their versatile applications. (2021). Journal of Advanced Scientific Research.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (n.d.). PMC.
  • Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors. (2025).
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  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace.
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A Comparative Guide to Developing HPLC Retention Time Standards for 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the establishment of a robust and reproducible High-Performance Liquid Chromatography (HPLC) method is paramount for the accurate quantification and characterization of novel chemical entities. This guide addresses the development of a reliable HPLC retention time standard for the compound 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine .

It is crucial to understand that an HPLC retention time is not a universal constant but rather a result specific to a defined analytical method. Therefore, this document serves as a comparative guide to the methodologies and experimental choices required to establish a validated, in-house retention time standard, ensuring scientific integrity and reproducibility.

Analyte Characterization: Predicting Chromatographic Behavior

A successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. For 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine, we must consider its key structural features:

  • A Basic Primary Amine (-CH₂NH₂): This group is the most significant driver of chromatographic behavior. With an estimated pKa in the range of 9-10, this amine will be protonated (positively charged) at acidic to neutral pH. This charge can lead to undesirable interactions with residual silanol groups on silica-based columns, potentially causing peak tailing.

  • A Substituted Pyrazole Ring: This heterocyclic aromatic ring acts as a chromophore, making UV detection a viable option.[1] Its aromaticity also allows for potential π-π interactions with specific stationary phases.[2]

  • Fluorine and Ethyl Groups: These substituents contribute to the overall hydrophobicity of the molecule. The estimated LogP (a measure of lipophilicity) suggests moderate non-polar character, making reversed-phase HPLC the most suitable starting point.[3]

Based on this analysis, our strategy will be to use reversed-phase chromatography and control the mobile phase pH to ensure the analyte is in a consistent, protonated state, while simultaneously mitigating unwanted interactions with the stationary phase.

Comparative Analysis of Stationary Phases

The choice of HPLC column is a critical factor that dictates the selectivity and efficiency of the separation.[4] For a basic compound like our analyte, a modern, high-purity silica column with robust end-capping is essential to minimize peak tailing. Below is a comparison of suitable stationary phases.

Stationary PhaseSeparation MechanismAdvantages for this AnalytePotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.[2][4]Strong retention for moderately non-polar compounds. Widely available and well-characterized.[4]Can exhibit strong secondary interactions with the basic amine if residual silanols are present, leading to peak tailing.
C8 (Octylsilane) Hydrophobic interactions, but less retentive than C18.[4]Reduced risk of overly long retention times. May offer better peak shape for basic compounds due to shorter alkyl chains.[4]May not provide sufficient retention if the mobile phase has a high organic content.
Phenyl-Hexyl Mixed-mode: hydrophobic and π-π interactions.[2]Offers alternative selectivity, especially due to the pyrazole ring.[2] The π-π interactions can enhance separation from related impurities.Retention mechanism is more complex, which can make method development less straightforward.

Recommendation: Begin with a C18 column from a reputable manufacturer known for high-purity silica and effective end-capping. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles provides a good balance of resolution and backpressure for initial method development.[5]

Comparative Analysis of Mobile Phase Composition

The mobile phase is a powerful tool for controlling retention and selectivity in reversed-phase HPLC.[6][7][8]

Organic ModifierPropertiesImpact on Analysis
Acetonitrile (ACN) Low viscosity, low UV cutoff (~190 nm).[7]Lower backpressure, allowing for higher flow rates. Better transparency at low UV wavelengths.
Methanol (MeOH) Higher viscosity, higher UV cutoff (~205 nm).[7]Can offer different selectivity compared to ACN due to its protic nature.[9] Generally a stronger solvent for polar compounds.

Recommendation: Start with Acetonitrile due to its favorable physical properties. If selectivity issues arise, switching to Methanol is a valuable troubleshooting step.[9]

For a basic analyte, controlling the mobile phase pH is the most critical parameter for achieving reproducible retention times and symmetrical peak shapes.[8][9] The goal is to operate at a pH at least 2 units below the analyte's pKa to ensure it is fully and consistently protonated.

Buffer SystempH RangeAdvantagesConsiderations
0.1% Formic Acid ~2.7Simple to prepare, volatile, and MS-friendly. Effectively protonates the amine.Low buffering capacity.
0.1% Trifluoroacetic Acid (TFA) ~2.0Strong ion-pairing agent that can improve peak shape for basic compounds. MS-friendly.Can cause ion suppression in MS and may be difficult to remove from the column.
Phosphate Buffer 2.1 - 4.1 / 6.2 - 8.2High buffering capacity, leading to very stable retention times.[7]Not volatile, making it incompatible with MS detection. Can precipitate with high ACN concentrations.

Recommendation: For initial development with UV detection, a mobile phase of 0.1% Formic Acid in water (Solvent A) and Acetonitrile (Solvent B) is an excellent starting point.[9] This combination provides a low pH to control the ionization state of the primary amine while being compatible with potential future MS analysis.

Experimental Protocol: Establishing a Retention Time Standard

This section provides a systematic workflow for developing a robust HPLC method and establishing a reliable retention time standard.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a more specific wavelength if the UV spectrum is known).

  • Injection Volume: 10 µL.

  • Run a broad gradient: Start with a linear gradient from 5% to 95% B over 20 minutes. This will determine the approximate organic solvent concentration required to elute the compound.

  • Optimize the gradient: Based on the initial run, create a more focused gradient around the elution percentage. Aim for a retention factor (k) between 2 and 10 for robust separation.[9]

Once an optimized method is established, its reliability must be confirmed through SST before it can be used to define a retention time standard. This involves multiple injections of a standard solution.

ParameterAcceptance CriteriaRationale
Retention Time Precision RSD ≤ 1.0%Ensures the stability and reproducibility of the chromatographic system.
Peak Area Precision RSD ≤ 2.0%Demonstrates consistent injection and detection performance.
Peak Asymmetry (Tailing Factor) 0.8 - 1.5Confirms good peak shape and absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000Indicates good column efficiency and separation power.

After passing SST, the retention time standard can be formally established.

  • Perform a series of at least six replicate injections of the reference standard at the target concentration.

  • Calculate the mean retention time and the standard deviation.

  • The Retention Time Standard is defined as the mean retention time under these specific, validated conditions.

  • An acceptance window is typically established (e.g., ± 2-3% of the mean retention time) for future analyses to be considered valid.

Visualization of the Method Development Workflow

The following diagram illustrates the logical flow from initial analyte assessment to the final establishment of a validated retention time standard.

HPLC_Method_Development cluster_0 Phase 1: Planning & Assessment cluster_1 Phase 2: Experimental Development cluster_2 Phase 3: Validation & Standardization A Analyte Characterization (pKa, LogP, UV) B Select Initial Conditions (Column, Mobile Phase) A->B Guides Choices C Initial Gradient Screening B->C Start Experiments D Gradient & Mobile Phase Optimization C->D E Assess Peak Shape & Resolution D->E E->D Iterate if Needed F System Suitability Testing (SST) (Precision, Asymmetry) E->F Method Finalized G Define Retention Time Standard & Acceptance Window F->G If SST Passes H Validated Method G->H

Caption: Workflow for HPLC Method Development and Standardization.

References

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Reverse Phase HPLC Columns. GL Sciences. [Link]

  • Choosing Right Column for Reverse Phase HPLC Separations. Agilent. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Spectroscopy Online. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Publishing. [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines... PMC - NIH. [Link]

  • HPLC Method Development. SlideShare. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives... PMC - NIH. [Link]

  • (1-ethyl-1H-pyrazol-4-yl)methanamine. PubChem. [Link]

  • Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. [Link]

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The Subtle Distinction: A Comparative Guide to the Impact of N-Ethyl vs. N-Methyl Substitution on Pyrazole Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced world of medicinal chemistry often hinges on seemingly minor structural modifications that can elicit profound changes in a compound's biological profile. The substitution of a methyl group with an ethyl group—a mere addition of a single methylene unit—is a classic example of such a subtle yet impactful alteration. This guide provides an in-depth technical comparison of the effects of N-ethyl versus N-methyl substitution on the physicochemical and pharmacological properties of pyrazole-containing compounds, a privileged scaffold in modern drug discovery.[1][2]

This document moves beyond a simple recitation of facts, delving into the causal relationships between structure and function. We will explore the underlying steric and electronic effects that drive the observed differences in solubility, lipophilicity, metabolic stability, and receptor binding affinity. Accompanying this analysis are detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies.

The Physicochemical Fallout: How a Methylene Unit Shapes Drug-Like Properties

The addition of a methylene group when moving from an N-methyl to an N-ethyl substituent on a pyrazole ring, while seemingly minor, directly impacts key physicochemical properties that govern a molecule's behavior in a biological system. These properties, including solubility and lipophilicity, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The addition of a non-polar methylene group in the N-ethyl analog is expected to increase its lipophilicity compared to its N-methyl counterpart.

Illustrative Case Study Data:

To illustrate this principle, let's consider a hypothetical pair of pyrazole analogs: Compound A (N-Methyl) and Compound B (N-Ethyl) .

CompoundN-SubstituentMolecular WeightCalculated LogP
Compound A-CH₃250.3 g/mol 2.5
Compound B-CH₂CH₃264.3 g/mol 2.9

This increase in LogP for the N-ethyl analog, while seemingly small, can have significant downstream effects on cell permeability, plasma protein binding, and off-target interactions.[3]

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Generally, an increase in lipophilicity correlates with a decrease in aqueous solubility. Therefore, the N-ethyl pyrazole analog is anticipated to have lower aqueous solubility than the N-methyl version.

Illustrative Case Study Data:

CompoundN-SubstituentAqueous Solubility (µg/mL)
Compound A-CH₃50
Compound B-CH₂CH₃35

This difference in solubility can impact the choice of formulation and the potential for achieving adequate therapeutic concentrations in vivo.

The Pharmacological Consequences: Receptor Interactions and Biological Fate

The subtle structural and electronic changes imparted by the N-ethyl versus N-methyl group can translate into significant differences in how a molecule interacts with its biological target and how it is processed by the body.

Receptor Binding Affinity

The size and conformation of the N-alkyl group can influence how a molecule fits into the binding pocket of its target protein. The slightly larger steric profile of the ethyl group could either be beneficial, by providing additional van der Waals interactions, or detrimental, by causing steric clashes with amino acid residues in the binding site.[4][5][6]

Illustrative Case Study Data (Hypothetical Target: Kinase X):

CompoundN-SubstituentBinding Affinity (Ki, nM)
Compound A-CH₃10
Compound B-CH₂CH₃25

In this hypothetical scenario, the bulkier N-ethyl group of Compound B leads to a slight decrease in binding affinity, suggesting a snug fit for the N-methyl group in the active site of Kinase X.

Metabolic Stability

N-dealkylation is a common metabolic pathway for N-alkylated compounds, primarily mediated by cytochrome P450 (CYP) enzymes.[7][8] The rate of this process can be influenced by the nature of the alkyl group. While both N-methyl and N-ethyl groups are susceptible to this metabolic transformation, the additional carbon-carbon bond in the ethyl group can sometimes lead to different metabolic fates or rates of clearance.[9][10][11]

Illustrative Case Study Data (Human Liver Microsomes):

| Compound | N-Substituent | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | |---|---|---| | Compound A | -CH₃ | 45 | 30.8 | | Compound B | -CH₂CH₃ | 60 | 23.1 |

In this example, the N-ethyl analog (Compound B) exhibits greater metabolic stability, which could translate to a longer duration of action in vivo. This could be advantageous, but a thorough investigation of the metabolites formed is crucial to ensure they are not pharmacologically active or toxic.

Experimental Protocols for Comparative Analysis

To empower researchers to generate their own comparative data, this section provides detailed, step-by-step protocols for the key experiments discussed above.

Synthesis: N-Alkylation of Pyrazoles

This protocol describes a general method for the N-methylation and N-ethylation of a pyrazole scaffold.

Workflow for N-Alkylation of Pyrazoles

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Pyrazole Pyrazole Substrate ReactionMix Combine Pyrazole and Base in Solvent Pyrazole->ReactionMix AlkylHalide Methyl Iodide or Ethyl Iodide AddAlkylHalide Add Alkyl Halide AlkylHalide->AddAlkylHalide Base Base (e.g., K₂CO₃, NaH) Base->ReactionMix Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile) Solvent->ReactionMix ReactionMix->AddAlkylHalide Stir Stir at RT or Elevated Temp AddAlkylHalide->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product N-Methyl or N-Ethyl Pyrazole Analog Purify->Product cluster_synthesis Compound Synthesis cluster_physchem Physicochemical Characterization cluster_pharma Pharmacological Evaluation cluster_data Data Analysis & Interpretation Synthesis N-Alkylation of Pyrazole Solubility Aqueous Solubility Assay Synthesis->Solubility LogP LogP Determination Synthesis->LogP MetabolicStability Metabolic Stability Assay Synthesis->MetabolicStability BindingAssay Receptor Binding Assay Synthesis->BindingAssay SAR Structure-Activity Relationship (SAR) Analysis Solubility->SAR LogP->SAR MetabolicStability->SAR BindingAssay->SAR

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol and Safety Guide: Handling 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine requires a nuanced understanding of both its chemical reactivity and its toxicological profile. The functionalization of the pyrazole nucleus with a fluorine atom and an ethyl group significantly modulates the molecule's physicochemical properties, increasing its lipophilicity and altering its electronic distribution (1)[1]. While these properties make it an exceptional candidate for drug discovery, the presence of the reactive primary methanamine group introduces distinct operational hazards, including severe skin corrosion and respiratory irritation (2)[2].

This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure maximum safety and scientific integrity in your laboratory.

Risk Assessment & Mechanistic Causality

To implement effective Personal Protective Equipment (PPE), we must first understand the causality behind the chemical's hazards:

  • Corrosivity and Basicity: The primary amine moiety is highly basic. Upon contact with moisture in the skin or mucous membranes, it can cause severe alkaline burns (H314/H315) and serious eye damage (H318) ()[2],.

  • Fluorine-Specific Risks: While the C-F bond is generally stable, thermal decomposition (e.g., during a laboratory fire) can lead to the release of highly toxic and corrosive hydrogen fluoride (HF) gas.

  • Systemic Toxicity: The compound is harmful if swallowed (H302) and its volatile nature or dust formation can cause acute respiratory tract irritation (H335) (3)[2],[3].

Quantitative Hazard & PPE Summary

The following table synthesizes the critical hazard data and the corresponding PPE requirements for safe handling (4),[4].

Hazard CategoryGHS CodeMechanistic ConsequenceRequired PPE / Engineering Control
Oral Toxicity H302Systemic absorption leading to acute toxicityDo not eat/drink in lab; wash hands thoroughly (P264)
Skin Irritation/Corrosion H314 / H315Alkaline hydrolysis of dermal tissueDouble-layered nitrile gloves (or butyl rubber); Lab coat
Eye Damage H318 / H319Permanent corneal damage upon contactChemical splash goggles (tight-fitting); Face shield
Respiratory H335Irritation of the respiratory mucosaFume hood (min. 100 fpm face velocity); NIOSH N95 mask

Operational Workflow & Experimental Protocols

Safety is not just about wearing equipment; it is about integrating PPE into a flawless operational workflow. Below is the step-by-step methodology for handling this compound.

Step 1: Pre-Operation Preparation

  • Ventilation Verification: Ensure the chemical fume hood is fully operational with a minimum face velocity of 100 fpm. Never handle this compound on an open bench due to its respiratory hazards (4)[4].

  • PPE Donning: Equip a flame-resistant lab coat and tight-fitting chemical splash goggles. For handling the concentrated compound, utilize double nitrile gloves (or butyl rubber for bulk transfers).

  • Inert Atmosphere Setup: Because primary amines readily react with atmospheric CO2 to form carbamates, purge all reaction vessels with dry Nitrogen or Argon prior to introducing the chemical.

Step 2: Transfer and Weighing

  • Closed-System Weighing: If the compound is a volatile liquid, use a gas-tight syringe for transfer. If it is a solid, weigh it directly into a tared vial inside the fume hood to prevent dust aerosolization (5)[3],[5].

  • Solvent Compatibility: Ensure the receiving solvent is compatible with basic amines. Avoid unshielded acyl chlorides or strong oxidizers during the initial dissolution phase to prevent exothermic runaway reactions (4)[4].

Step 3: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a dilute acidic solution (e.g., 5% acetic acid) to neutralize any residual amine, followed by a thorough water rinse.

  • Doffing: Remove the outer gloves inside the fume hood, turning them inside out to trap contaminants. Wash hands immediately with soap and water after removing the inner gloves (4)[4].

Logical Workflow Diagram

The following diagram illustrates the critical decision-making pathway for handling fluorinated pyrazole methanamines.

PPE_Workflow Start Risk Assessment & Preparation PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Operation (Inert Atmosphere) PPE->Hood Spill Spill / Exposure? Hood->Spill Emergency Emergency Protocol (Eye Wash, Shower) Spill->Emergency Yes Decon Decontamination & Doffing Spill->Decon No Emergency->Decon Disposal Hazardous Waste Disposal Decon->Disposal

Logical workflow for handling fluorinated pyrazoles, from prep to disposal.

Emergency Response & Disposal Plans

Trust in a safety protocol requires a robust failure plan.

Emergency Exposure Protocols:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate ophthalmological attention (3)[3],[4].

  • Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin thoroughly with large amounts of water and soap. Do not attempt to neutralize the burn with strong acids on the skin (5)[3],[5].

  • Inhalation: Relocate the casualty to fresh air. If breathing is difficult, administer oxygen and consult a physician (3)[3].

Disposal Plan:

  • Waste Segregation: 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine must be disposed of as Halogenated Organic Waste due to the fluorine atom. Do not mix with general aqueous waste (5)[4],[5].

  • Containerization: Collect waste in a clearly labeled, chemically compatible, tightly sealed container (e.g., HDPE or glass).

  • Incineration: Final disposal should be conducted via a licensed hazardous waste disposal facility capable of handling halogenated compounds, equipped with scrubbers to neutralize potential HF emissions during combustion (4)[4].

References

  • 1h-Pyrazole-5-ethyl,4-fluoro-3-methanamine - Benchchem. Benchchem.
  • (1-ethyl-1H-pyrazol-4-yl)methanamine | C6H11N3 | CID 580103 - PubChem. NIH.
  • (1-Ethyl-1H-pyrazol-4-yl)methanamine - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety D

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.